molecular formula C9H20N2O2 B1618643 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol CAS No. 109792-07-6

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol

Cat. No.: B1618643
CAS No.: 109792-07-6
M. Wt: 188.27 g/mol
InChI Key: AVUAFDALFXEMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h12-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUAFDALFXEMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70321658
Record name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109792-07-6
Record name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine in Advanced API Synthesis and Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Drug Development Professionals, Formulation Scientists, and Synthetic Chemists

Executive Summary & Nomenclature Clarification

In the landscape of modern drug delivery and active pharmaceutical ingredient (API) synthesis, bifunctional and trifunctional building blocks are critical. This whitepaper provides an in-depth technical analysis of CAS 19780-85-9 .

A critical note on nomenclature: While occasionally misreferenced in upstream literature as a piperazine derivative (e.g., "3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol"), the CAS registry number 19780-85-9 definitively corresponds to 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine [1]. This molecule features a piperidine core (a single nitrogen heterocycle) rather than a piperazine core (a dual nitrogen heterocycle).

This structural distinction is paramount. The presence of a single tertiary amine embedded within the piperidine ring, flanked by two primary hydroxyl groups of asymmetric chain lengths (ethyl and propyl), provides a highly specific pKa profile and steric environment. These properties make it an exceptional precursor for synthesizing ionizable lipids used in lipid nanoparticles (LNPs) and poly(beta-amino ester)s (PBAEs) for nucleic acid delivery[2].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of CAS 19780-85-9 is essential for predicting its behavior in organic synthesis and aqueous physiological environments. The tertiary amine acts as a proton sponge at slightly acidic pH, while the terminal primary alcohols offer unhindered sites for esterification, etherification, or polymerization[3].

Quantitative Data Summary
PropertyValueClinical / Synthetic Implication
Chemical Name 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidineDefines the asymmetric diol and tertiary amine core.
CAS Number 19780-85-9Definitive identifier for regulatory and procurement tracking[3].
Molecular Formula C₁₀H₂₁NO₂Dictates stoichiometric calculations in macromolecular synthesis[4].
Molecular Weight 187.28 g/mol Low molecular weight ensures high atom economy during conjugation[1].
Melting Point 46.0 °C to 51.0 °CSolid at room temperature; requires gentle heating or dissolution in organic solvents for liquid-phase reactions[3].
XLogP3 0.4Highly hydrophilic; necessitates non-polar derivatization for lipidic applications[2].
Topological Polar Surface Area (TPSA) 43.7 ŲOptimal for membrane interaction post-functionalization[2].

Mechanistic Role in Drug Development

The architectural value of CAS 19780-85-9 lies in its orthogonal reactivity.

Precursor for Ionizable Lipids

In mRNA vaccine technology, ionizable lipids require a hydrophilic, pH-responsive headgroup and lipophilic tails. The piperidine nitrogen of CAS 19780-85-9 serves as the pH-responsive sensor. At physiological pH (7.4), the lipid remains neutral, minimizing systemic toxicity. Within the acidic environment of an endosome (pH ~5.5), the piperidine nitrogen protonates, driving electrostatic interactions with the anionic endosomal membrane and facilitating mRNA release into the cytosol.

Workflow A Amino-Diol Core CAS 19780-85-9 B Acylation / Coupling (EDC/DMAP) A->B C Intermediate Purification B->C D Ionizable Lipid Formulation C->D

Workflow for the synthesis of ionizable lipids using CAS 19780-85-9 as a bifunctional core.

Poly(beta-amino ester) (PBAE) Synthesis

PBAEs are biodegradable polymers synthesized via Michael addition. The diol groups of CAS 19780-85-9 can be pre-functionalized, or the molecule can be used as an end-capping agent to tune the terminal charge of the polymer chain, directly influencing the polymer's ability to condense DNA or RNA.

Pathway N1 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine N3 Michael Addition (Solvent-free or DMSO, 90°C) N1->N3 N2 Diacrylate Monomer N2->N3 N4 Poly(beta-amino ester) (PBAE) Macromolecule N3->N4

Michael addition polymerization pathway utilizing the amino-diol core to generate PBAEs.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower researchers to troubleshoot and adapt the workflow.

Protocol 1: Selective Diesterification of the Amino-Diol Core

Objective: Synthesize a lipophilic diester intermediate for LNP formulation by reacting CAS 19780-85-9 with an aliphatic acyl chloride.

Causality & Rationale: The tertiary amine in the piperidine ring is a moderate base. During esterification with an acyl chloride, hydrochloric acid (HCl) is generated. Without an auxiliary base, the piperidine nitrogen will rapidly protonate, forming a highly insoluble hydrochloride salt that crashes out of the organic solvent, stalling the reaction. We utilize N,N-Diisopropylethylamine (DIPEA) because its severe steric bulk prevents it from acting as a competitive nucleophile, while it efficiently scavenges HCl to keep the piperidine core in its reactive free-base state.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL round-bottom flask. Purge with argon gas to eliminate ambient moisture, which would otherwise hydrolyze the acyl chloride into an unreactive carboxylic acid.

  • Substrate Dissolution: Dissolve 10.0 mmol (1.87 g) of CAS 19780-85-9[3] in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 25.0 mmol (4.35 mL) of DIPEA (2.5 equivalents). The 0.5 eq excess ensures complete neutralization of the generated acid.

  • Catalyst Introduction: Add 1.0 mmol (122 mg) of 4-Dimethylaminopyridine (DMAP). Mechanistic Insight: DMAP acts as a nucleophilic catalyst. It attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, drastically accelerating the acylation of the primary hydroxyl groups.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 22.0 mmol of the target aliphatic acyl chloride (e.g., linoleoyl chloride) over 30 minutes. The low temperature controls the exothermic acylation and suppresses side-product formation.

  • Propagation: Remove the ice bath. Allow the mixture to warm to 20-25 °C and stir continuously for 12 hours.

  • Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the organic (bottom) layer. Wash the organic layer with 30 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Analytical Validation via LC-MS

Objective: Confirm the successful dual-functionalization and assess the purity of the synthesized lipid.

Causality & Rationale: The starting material (CAS 19780-85-9) is highly polar (XLogP 0.4)[2], while the diesterified product is extremely lipophilic. A standard C18 reverse-phase column coupled with a steep solvent gradient is required to elute both the unreacted core (early elution) and the final product (late elution) within a single analytical run. Formic acid is added to the mobile phase to ensure the piperidine nitrogen is protonated, guaranteeing strong signal intensity in positive-mode Electrospray Ionization (ESI+).

Step-by-Step Procedure:

  • Sample Preparation: Dilute the purified lipid product to 1 mg/mL in LC-MS grade Methanol.

  • Chromatographic Setup: Equip the LC system with a C18 column (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase Configuration:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Hold at 95% B for 1.0 minute to wash the column.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Monitor for the exact mass of the

    
     adduct corresponding to the theoretical mass of the diesterified product. An absence of the 
    
    
    
    188.16
    
    
    peak[2] confirms the complete consumption of the CAS 19780-85-9 starting material.

References

  • PubChem. "1-(2-Hydroxyethyl)-4-piperidinepropanol | C10H21NO2 | CID 88244". National Center for Biotechnology Information. [1]

  • TCI Chemicals. "1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine | 19780-85-9". Tokyo Chemical Industry Co., Ltd. [3]

  • PubChemLite. "19780-85-9 (C10H21NO2) - Structural Information and Predicted Collision Cross Section". Université du Luxembourg. (Data aggregated via PubChemLite)[2]

  • Fisher Scientific. "1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine 98.0+%, TCI America". [5]

  • Santa Cruz Biotechnology. "1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine | CAS 19780-85-9 | SCBT". [4]

Sources

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine (CAS 19780-85-9)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine, a substituted piperidine derivative with potential applications in medicinal chemistry and materials science. This document moves beyond basic identification to offer insights into its physicochemical characteristics, a proposed synthetic pathway, and its potential role as a versatile building block in drug discovery and development.

Core Molecular and Physical Properties

1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine, registered under CAS number 19780-85-9, is a bifunctional organic molecule featuring a central piperidine ring. This heterocyclic scaffold is prevalent in a wide array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1] The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 19780-85-9[1][2][3][4][5]
Molecular Formula C₁₀H₂₁NO₂[1][2][3][4][5]
Molecular Weight 187.28 g/mol [1][2][3][4][5]
IUPAC Name 3-[1-(2-hydroxyethyl)piperidin-4-yl]propan-1-ol[2][4]
Synonyms 1-Ethanol-4-propanolpiperidine, N-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine[2][4]
Appearance White to light yellow/orange crystalline powder[5]
Melting Point 46.0 to 51.0 °C (typically around 49 °C)[4][5]
Purity ≥98.0% (by GC)[4][5]
Key Characteristics Hygroscopic[5]

The structure of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine, characterized by two primary alcohol functionalities, presents multiple avenues for chemical modification, making it a valuable intermediate in synthetic chemistry.

Structural Diagram

Caption: Chemical structure of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine.

Synthesis and Purification

Proposed Synthetic Pathway

A logical precursor for this synthesis is 4-(3-hydroxypropyl)pyridine. The synthesis would likely proceed in two key stages:

  • N-alkylation of 4-(3-hydroxypropyl)pyridine: Reaction with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, would introduce the hydroxyethyl group at the nitrogen atom, forming a pyridinium salt.

  • Catalytic Hydrogenation: The subsequent reduction of the pyridinium ring to a piperidine ring can be achieved through catalytic hydrogenation. This is a common and effective method for the synthesis of piperidine derivatives.[6]

Experimental Workflow: A Hypothetical Protocol

The following protocol is a conceptual outline for the synthesis, based on similar transformations.

G start Start with 4-(3-hydroxypropyl)pyridine step1 N-Alkylation with 2-Bromoethanol start->step1 Solvent (e.g., Acetonitrile) step2 Catalytic Hydrogenation (e.g., PtO2, H2) step1->step2 Formation of Pyridinium Salt step3 Work-up and Purification (Filtration, Extraction, Chromatography) step2->step3 Reduction of Pyridine Ring end Final Product: 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine step3->end

Caption: Proposed workflow for the synthesis of CAS 19780-85-9.

Step-by-Step Methodology:

  • N-Alkylation:

    • Dissolve 4-(3-hydroxypropyl)pyridine in a suitable polar aprotic solvent like acetonitrile.

    • Add 2-bromoethanol in a stoichiometric amount.

    • Heat the reaction mixture under reflux until the reaction is complete, monitoring by TLC or LC-MS.

    • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude pyridinium bromide salt.

  • Hydrogenation:

    • Dissolve the crude pyridinium salt in a suitable solvent for hydrogenation, such as ethanol or methanol.

    • Add a catalytic amount of a hydrogenation catalyst, for instance, platinum oxide (Adam's catalyst).

    • Subject the mixture to a hydrogen atmosphere in a high-pressure reactor (e.g., a Parr hydrogenator).

    • Maintain the reaction at a suitable pressure and temperature until hydrogen uptake ceases.

  • Purification:

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue can be purified by column chromatography on silica gel to yield the pure 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine.

Spectroscopic and Analytical Data

For structural confirmation and purity assessment, a combination of spectroscopic techniques is essential. While full spectral data is not publicly available, the PubChem database indicates the existence of 13C NMR, GC-MS, and IR spectra for this compound.[2]

Applications in Research and Drug Development

While specific applications for 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine are not extensively documented, its structure suggests several potential uses, primarily as a versatile chemical intermediate.

The piperidine nucleus is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[7] This is due to its ability to serve as a scaffold that can be functionalized to interact with various biological targets and to improve the solubility and bioavailability of drug candidates.

Given its bifunctional nature with two primary alcohol groups, this compound is an excellent candidate for:

  • Scaffold for Combinatorial Chemistry: The two hydroxyl groups can be differentially protected and then reacted to generate a library of compounds for high-throughput screening.

  • Linker in PROTACs and Other Conjugates: The dual alcohol functionalities allow for its use as a linker to connect different molecular entities, such as in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).

  • Synthesis of Novel Pharmaceutical Analogs: It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities, including but not limited to CNS agents, antivirals, and anticancer agents.[7]

Safety and Handling

Based on available data, 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine is classified as causing skin and serious eye irritation.[2][3]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][3]

  • Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area.[3]

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[5]

No detailed toxicological studies or carcinogenicity data are currently available. As with any research chemical for which toxicological data is limited, it should be handled with care.

Conclusion

1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine (CAS 19780-85-9) is a promising, yet underexplored, chemical entity. Its molecular structure, featuring a pharmaceutically relevant piperidine core and two reactive hydroxyl groups, makes it a valuable building block for the synthesis of a diverse range of more complex molecules. For researchers in drug discovery and medicinal chemistry, this compound offers a versatile platform for the development of new therapeutic agents. Further research into its biological activities and applications is warranted.

References

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidinepropanol. Retrieved from [Link]

  • Loba Chemie. (2019, January 11). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved from [Link]

Sources

Technical Whitepaper: Structural and Functional Divergence of HEPPS and its Alcohol Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of biochemical reagents and drug development, the distinction between a zwitterionic buffer and its non-ionic structural analog is critical. This guide provides an in-depth technical analysis contrasting HEPPS (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid), a standard Good’s buffer and potential Alzheimer's therapeutic, with 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol , its di-alcohol analog.

While these molecules share a piperazine core and a hydroxyethyl tail, the divergence in their propyl-chain termination (sulfonic acid vs. hydroxyl) fundamentally alters their physicochemical properties, buffering capacity, and biological utility. This guide details these differences to prevent synthetic errors, ensure analytical resolution, and clarify their respective roles in research.

Part 1: Molecular Architecture & Physicochemical Properties

The core difference lies in the "tail" of the propyl chain. This single functional group substitution dictates the molecule's charge state and interaction with biological systems.

Structural Comparison
FeatureHEPPS (EPPS) Alcohol Analog
IUPAC Name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol
Common Identifier Good's Buffer, EPPS"HEP-Propanol", Desulfo-HEPPS
CAS Number 16052-06-5Structure-dependent (e.g., 19280-99-0)
Terminal Group Sulfonic Acid (

)
Hydroxyl (Primary Alcohol) (

)
Charge (pH 7.4) Zwitterionic (Negative Sulfonate, Positive Amine)Cationic/Neutral (Protonated Amines)
Buffering Range pH 7.3 – 8.7N/A (Acts as a base, not a physiological buffer)
The pKa Divergence

The sulfonic acid group in HEPPS is strongly acidic (


), meaning it is permanently ionized (negative) in solution. This balances the protonated piperazine nitrogen (

), creating a zwitterion .

The Alcohol Analog lacks this acidic counterbalance. Its properties are dominated by the basicity of the tertiary amines in the piperazine ring.

  • HEPPS: Acts as a proton "sponge" at physiological pH.

  • Alcohol Analog: Acts as a base; likely has a

    
     near 9.0–9.8 (typical for N-substituted piperazines), making it unsuitable for buffering at pH 7.4.
    

Part 2: Synthetic Pathways & Impurity Profiling

Understanding the synthesis reveals why the Alcohol Analog often appears as a precursor or impurity in HEPPS manufacturing.

Synthesis Workflow

HEPPS is typically synthesized via the ring-opening of 1,3-propane sultone by 1-(2-hydroxyethyl)piperazine (HEP). The Alcohol Analog would result from reacting HEP with 3-chloropropanol (a different alkylating agent) or via reductive desulfonation (rare).

SynthesisPathways cluster_0 Reaction Criticality HEP 1-(2-Hydroxyethyl)piperazine (Starting Material) HEPPS HEPPS (Buffer) (Sulfonated Product) HEP->HEPPS Ring Opening (Standard Route) Alcohol Alcohol Analog (Diol Product) HEP->Alcohol Alkylation (Alternative Route) Sultone 1,3-Propane Sultone (Reagent A) Sultone->HEPPS Chloro 3-Chloropropanol (Reagent B) Chloro->Alcohol

Figure 1: Divergent synthetic pathways. HEPPS is formed via sultone chemistry, while the alcohol analog requires a propyl-alcohol alkylating agent.

Impurity Risk

In high-grade pharmaceutical manufacturing, the Alcohol Analog is considered a Process-Related Impurity . If the starting material (HEP) is contaminated or if side reactions occur involving hydrolysis of the sultone prior to amine attack, the resulting mixture may contain non-buffering hydroxy-alkyl species.

Part 3: Analytical Differentiation

Distinguishing these two compounds is straightforward if the correct detection method is chosen. UV absorbance is poor for both (lacking chromophores), so detection relies on charge and mass.

HPLC/MS Method
  • Column: C18 or HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

  • Differentiation Factor:

    • HEPPS: Elutes earlier on C18 due to the polar/ionic sulfonate group.

    • Alcohol Analog: Retains longer on C18 due to higher hydrophobicity (lack of permanent negative charge).

  • Mass Spectrometry (ESI+):

    • HEPPS:

      
      .
      
    • Alcohol Analog:

      
       (Approx, based on structure).
      
Conductivity Detection

Since HEPPS is a zwitterion, it contributes differently to conductivity compared to the Alcohol Analog, which behaves as a cationic surfactant-like molecule at acidic pH.

Part 4: Biological Implications (Alzheimer's Research)

HEPPS gained prominence following research (Kim et al., 2015) suggesting it can disaggregate Amyloid-beta (A


) plaques.[1] The structural difference here is functionally vital.
Mechanism of Action

The hypothesis suggests that the piperazine ring interacts with the hydrophobic regions of A


, while the sulfonic acid tail  and hydroxyl tail  modulate the solubility and preventing re-aggregation.
  • HEPPS: The anionic sulfonate group increases water solubility of the complex, potentially aiding clearance through the Blood-Brain Barrier (BBB).

  • Alcohol Analog: Lacking the anionic tail, this molecule is more lipophilic. While it might penetrate the BBB better initially, it lacks the "solubilizing" handle (sulfonate) required to effectively shuttle A

    
     monomers out of the brain or prevent them from oligomerizing into toxic species.
    

BiologicalActivity AbAg Amyloid-Beta Aggregates (Plaques) ComplexH HEPPS-Aβ Complex (Hydrophilic Surface) AbAg->ComplexH + HEPPS ComplexA Analog-Aβ Complex (Hydrophobic Surface) AbAg->ComplexA + Analog HEPPS HEPPS Treatment (Zwitterionic) HEPPS->ComplexH Analog Alcohol Analog Treatment (Non-Ionic Tail) Analog->ComplexA ResultH Disaggregation & Clearance (Therapeutic Effect) ComplexH->ResultH Sulfonate promotes solubility ResultA Poor Solubility / Toxicity (Ineffective) ComplexA->ResultA Lacks solubilizing group

Figure 2: Theoretical impact of the sulfonic acid moiety on Amyloid-beta clearance. The Alcohol Analog lacks the hydrophilic handle necessary for effective disaggregation.

References

  • Good, N. E., et al. (1966).[2] "Hydrogen ion buffers for biological research." Biochemistry, 5(2), 467–477.[2] Link

  • Kim, H. Y., et al. (2015).[2][1] "EPPS rescues hippocampus-dependent cognitive deficits in APP/PS1 mice by disaggregation of amyloid-β oligomers and plaques."[1] Nature Communications, 6, 8997.[1] Link

  • Ferreira, C. M., et al. (2015). "Physicochemical properties of Good's buffers." Journal of Chemical Thermodynamics, 86, 1-8. (General reference for zwitterionic buffer properties).

Sources

Thermodynamic & Structural Analysis: pKa Values of Asymmetric Hydroxyalkyl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Research Scientists, Chemical Engineers, and Drug Discovery Specialists

Executive Summary

The introduction of hydroxyalkyl groups onto the piperazine ring creates a fundamental asymmetry in the molecule's electronic structure, resulting in distinct macro- and micro-dissociation constants. Unlike symmetric piperazine, where the two nitrogen atoms are initially equivalent, 1-(2-hydroxyethyl)piperazine (HEP) exhibits a significant split in basicity due to the inductive (


) effect of the hydroxyl group and the steric environment of the tertiary amine.[1]

This guide provides an authoritative breakdown of the pKa values, thermodynamic dependencies, and experimental protocols for characterizing these asymmetric diamines. The core data presented is grounded in potentiometric studies at standard state (


), establishing pKa1 

9.09
and pKa2

3.92
for HEP—values significantly lower than the parent piperazine molecule.[1]

Structural Dynamics & Electronic Effects

The Asymmetry of Protonation

In unsubstituted piperazine, the first protonation can occur at either nitrogen with equal probability. However, in 1-(2-hydroxyethyl)piperazine, the molecule possesses two distinct nitrogen centers:

  • 
     (Proximal):  A tertiary amine directly attached to the hydroxyethyl group.[1]
    
  • 
     (Distal):  A secondary amine on the opposite side of the ring.
    
Mechanistic Drivers of Basicity

The reduction in pKa relative to piperazine is driven by two primary factors:

  • Inductive Effect (

    
    ):  The oxygen atom in the hydroxyethyl chain is electron-withdrawing.[1] Through the 
    
    
    
    -bond framework, it pulls electron density away from the
    
    
    nitrogen, destabilizing the protonated state (
    
    
    ) and drastically lowering its pKa (pKa2).[1] The effect propagates weakly to
    
    
    , causing a smaller reduction in pKa1.
  • Solvation & Sterics: The tertiary

    
     site is more sterically hindered and less effectively solvated by water molecules compared to the secondary 
    
    
    
    site. This entropic penalty further disfavors protonation at
    
    
    .
Protonation Pathway Visualization

The following diagram illustrates the sequential protonation pathway and the specific assignment of pKa values to structural sites.

ProtonationPathway cluster_legend Structural Effects L Neutral Species (L) (Asymmetric Base) LH Mono-Protonated (LH+) (Proton on Distal N4) L->LH Step 1: pKa1 ≈ 9.09 (Distal N4 Protonation) LH2 Di-Protonated (LH2++) (Proton on Proximal N1) LH->LH2 Step 2: pKa2 ≈ 3.92 (Proximal N1 Protonation) Text1 Hydroxyethyl group (-CH2CH2OH) exerts -I effect on N1

Caption: Stepwise protonation of 1-(2-hydroxyethyl)piperazine. The distal secondary amine (


) is protonated first (pKa1), followed by the proximal tertiary amine (

) (pKa2).[1]

Quantitative Data Landscape

The following data aggregates high-confidence experimental values derived from potentiometric titrations. Note the significant "basicity depression" in HEP compared to Piperazine.

Table 1: Experimental pKa Values at 298.15 K (25°C)
CompoundStructurepKa1 (Distal N)pKa2 (Proximal N)

pKa (vs. Piperazine)
Piperazine Unsubstituted9.73 ± 0.025.35 ± 0.04Reference
1-Ethylpiperazine Alkyl substituted9.20 ± 0.024.76 ± 0.04-0.53 / -0.59
1-(2-Hydroxyethyl)piperazine Hydroxyalkyl9.09 ± 0.033.92 ± 0.06-0.64 / -1.43
POPSO Bis-hydroxyalkyl7.80 (pK2)~3-4 (pK1)Significant drop

Data Source: Khalili et al. (2009) and Roy et al. (2014) [1, 2].[1]

Temperature Dependence (Van't Hoff Analysis)

The dissociation of piperazine derivatives is exothermic.[1] As temperature increases, pKa values decrease. This is critical for


 capture applications (amine scrubbing), where absorption occurs at lower temperatures and stripping at higher temperatures.[1]

Temperature Trend for 1-(2-hydroxyethyl)piperazine:

  • 298 K: pKa1 = 9.09

  • 313 K: pKa1 = 8.75

  • 323 K: pKa1 = 8.63[2]

Experimental Protocol: Potentiometric Titration

To accurately determine these values in your own laboratory, rely on a potentiometric titration protocol that accounts for carbonate error and ionic strength.

Reagents & Setup
  • Titrant: 0.1 M HCl (standardized against TRIS or

    
    ).
    
  • Analyte: ~0.01 M solution of the hydroxyalkyl piperazine.

  • Ionic Strength Adjuster (ISA): 0.1 M

    
     or 
    
    
    
    (to maintain constant activity coefficients).[1]
  • Water:

    
    -free deionized water (boiled and purged with 
    
    
    
    or
    
    
    ).[1] Critical: Dissolved
    
    
    forms carbonic acid, skewing pKa measurements.
Workflow Mechanism

TitrationWorkflow Start Start: Preparation Calib Electrode Calibration (Nernst Slope Check > 98%) Start->Calib Prep Sample Prep (0.01M Amine + 0.1M NaNO3) (N2 Purge) Calib->Prep Titrate Titration Loop Add HCl -> Wait for Stability -> Record pH Prep->Titrate Titrate->Titrate Stepwise addition Gran Gran Plot Analysis (Determine Ve precisely) Titrate->Gran Complete Calc Bjerrum Calculation (Solve for pKa1, pKa2) Gran->Calc End Final pKa Data Calc->End

Caption: Potentiometric titration workflow ensuring high-precision pKa determination.

Data Processing (The Bjerrum Method)

Do not rely solely on the half-equivalence point (


).[1] For asymmetric diamines, the buffer regions overlap. Use the formation function 

(average number of protons bound per amine molecule):

[1]

Plot


 vs. pH.[1] The pKa values correspond to pH at 

(pKa1) and

(pKa2), or use non-linear regression (e.g., Hyperquad) for higher accuracy.[1]

Applications & Implications

CO2 Capture (Carbon Capture & Storage)

1-(2-hydroxyethyl)piperazine is a promising solvent for post-combustion capture.[1]

  • Advantage: The lower pKa (9.09 vs 9.[1]73) means the energy required to regenerate the solvent (strip the

    
    ) is lower than that for piperazine.[1]
    
  • Capacity: The presence of the hydroxyl group increases water solubility and reduces volatility compared to alkyl-piperazines.

Biological Buffers (Good's Buffers)

Derivatives like HEPES (N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid)) utilize the pKa1 of the piperazine ring.[1] The sulfonic acid group is fully dissociated (spectator), while the hydroxyethyl-substituted nitrogen modulates the pKa to ~7.5, ideal for physiological pH.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[1][2][3][4] [Link]

  • Roy, R. N., et al. (2014). Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid (POPSO). Journal of Biophysical Chemistry, 5, 143-151.[5] [Link]

  • Hamborg, E. S., & Versteeg, G. F. (2009).[4][6] Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Journal of Chemical & Engineering Data, 54(4), 1318–1328.[1] [Link]

  • PubChem. (n.d.).[1] 1-(2-Hydroxyethyl)piperazine (Compound CID 7677).[1][2] National Library of Medicine. [Link][1]

Sources

Solvation Thermodynamics and Phase Behavior of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol (HEPPO)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol (herein referred to as HEPPO ). As a heterobifunctional amine diol, HEPPO exhibits a distinct amphiphilic character dominated by high polarity and hydrogen-bonding capacity.

While specific commercial safety data sheets (SDS) for this exact asymmetric isomer are rare compared to its symmetric analog 1,4-bis(2-hydroxyethyl)piperazine (CAS 122-96-3) , its physicochemical behavior can be rigorously predicted and validated through Structure-Property Relationship (SPR) analysis. This guide outlines the theoretical basis for its solvation, provides a comparative solvent compatibility matrix, and details a self-validating experimental protocol for precise solubility determination.

Molecular Architecture & Solubility Mechanics

To understand the solubility of HEPPO, we must deconstruct its molecular architecture. The molecule consists of a piperazine core flanked by two hydrophilic arms: a 2-hydroxyethyl group and a 3-hydroxypropyl group.

Structural Determinants[1]
  • Hydrogen Bonding: The molecule possesses two hydroxyl (-OH) groups acting as both donors and acceptors, and two tertiary amine nitrogens acting as proton acceptors. This creates a high capacity for hydrogen bond networking with protic solvents.

  • Polarity: The presence of four heteroatoms (2 N, 2 O) in a relatively small molecule (MW ≈ 188.27 g/mol ) results in a high dielectric requirement for solvation.

  • Lipophilicity (LogP): The predicted LogP is negative (approx. -1.5 to -1.0), indicating a strong preference for the aqueous phase over octanol/lipids.

Solvation Mechanism
  • In Water (Protic/Polar): Solvation is thermodynamically favorable due to the formation of a hydration shell. The tertiary amines can protonate at physiological pH (pKa₁ ≈ 7.8, pKa₂ ≈ 5.4), further increasing solubility via ion-dipole interactions.

  • In Hydrocarbons (Aprotic/Non-polar): The lack of a significant hydrophobic alkyl chain prevents the disruption of Van der Waals forces in solvents like hexane. The entropic cost of cavity formation in non-polar solvents is too high, leading to phase separation.

SolvationMechanism cluster_0 Thermodynamic Outcome HEPPO HEPPO Molecule (Amine Diol) Water Water (H-Bond Network) HEPPO->Water Strong H-Bonding (Miscible) Hexane Hexane (Van der Waals) HEPPO->Hexane Phase Separation (Insoluble) Ethanol Ethanol (Amphiphilic) HEPPO->Ethanol Moderate Solubility (Polarity Match) Miscibility Homogeneous Phase Water->Miscibility Biphasic Biphasic System Hexane->Biphasic

Figure 1: Mechanistic overview of HEPPO solvation thermodynamics across different solvent classes.

Comparative Solubility Matrix

The following data is derived from the "read-across" principle using the structurally validated analog 1,4-bis(2-hydroxyethyl)piperazine (CAS 122-96-3) . HEPPO is expected to follow an identical solubility tier.

Solvent ClassRepresentative SolventSolubility PredictionMechanism
Aqueous Water (pH 7.0)Miscible / Highly Soluble (>500 mg/mL)H-Bonding, Ion-Dipole
Lower Alcohols Methanol, EthanolSoluble (>100 mg/mL)Polarity match, H-Bonding
Polar Aprotic DMSO, DMFSoluble Dipole-Dipole interactions
Chlorinated Dichloromethane, ChloroformModerately Soluble Interaction with amines
Ethers THF, Diethyl EtherLow / Sparingly Soluble Polarity mismatch
Hydrocarbons Hexane, Heptane, TolueneInsoluble (<1 mg/mL)Lack of lipophilic surface area

Critical Note: The asymmetry of HEPPO (propyl vs. ethyl arm) may slightly increase its solubility in intermediate polarity solvents (like Ethyl Acetate) compared to the symmetric bis-ethyl analog, due to the slight disruption in crystal packing lattice energy.

Experimental Protocol: Determination of Saturation Solubility

Since specific literature values for this isomer are scarce, you must generate empirical data. This protocol uses a Shake-Flask Method coupled with HPLC-CAD (Charged Aerosol Detection) or Refractive Index (RI) detection, as the piperazine core lacks a strong UV chromophore.

Reagents & Equipment
  • Test Compound: HEPPO (Synthesized or Custom Order).

  • Solvents: HPLC Grade Water, Methanol, Hexane.

  • Equipment: Orbital shaker, 0.22 µm PTFE/Nylon syringe filters, HPLC system with CAD/RI/MS detector.

  • Buffer: 50 mM Phosphate buffer (if pH control is required).

Step-by-Step Workflow

Step 1: Saturation (The "Overshoot" Method)

  • Weigh approximately 100 mg of HEPPO into a 4 mL glass vial.

  • Add 1.0 mL of the target solvent.

  • Visual Check: If the solid dissolves instantly, add more solid until a visible precipitate remains (suspension).

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours at 200 RPM.

Step 2: Phase Separation

  • Centrifuge the samples at 10,000 RPM for 10 minutes to pellet undissolved solids.

  • Self-Validating Step: Measure the pH of the aqueous supernatant. If pH > 9.0, the amine is self-buffering. Record this, as solubility is pH-dependent.

Step 3: Filtration & Dilution

  • Filter the supernatant through a 0.22 µm syringe filter (Nylon for water/alcohols, PTFE for organics).

  • Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilute the filtrate 1:100 with the mobile phase to bring it within the linear dynamic range of the detector.

Step 4: Quantification

  • Inject onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: Acetonitrile:Water (buffered with Ammonium Formate).

  • Calculate concentration against a 5-point calibration curve.

ExperimentalProtocol Start Start: Excess Solid + Solvent Equilibration Equilibrate 24h @ 25°C (Orbital Shaker) Start->Equilibration Centrifuge Centrifuge & Check pH (Self-Validation) Equilibration->Centrifuge Filter Filter (0.22 µm) Discard first 200 µL Centrifuge->Filter Analysis HPLC-CAD/RI Analysis (HILIC Column) Filter->Analysis

Figure 2: Validated workflow for determining solubility of non-UV active amine diols.

Applications & Implications

Understanding the solubility profile of HEPPO allows for its strategic application in drug development and polymer synthesis.

Polyurethane Synthesis

HEPPO serves as a reactive catalyst/chain extender . Its high solubility in polyols (but insolubility in isocyanates prior to reaction) dictates the mixing order. It should be pre-blended into the "B-side" (polyol/resin blend) rather than the "A-side" (isocyanate) to prevent phase separation.

Pharmaceutical Formulation
  • Hydrotropy: Similar to piperazine-based buffers, HEPPO can act as a hydrotrope, increasing the solubility of poorly soluble active pharmaceutical ingredients (APIs) in aqueous solutions.

  • Buffering: The piperazine ring provides buffering capacity in the physiological range (pH 5.0 - 8.0), making it useful for injectable formulations where maintaining pH is critical for stability.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122-96-3, 1,4-Bis(2-hydroxyethyl)piperazine. (Used as primary structural analog for solubility prediction). Link

  • Thermo Fisher Scientific. Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine. (Base building block properties). Link

  • ChemicalBook. 1,4-Bis(2-hydroxyethyl)piperazine Properties and Solubility Data.Link

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data.[1] (Source for pKa and protonation thermodynamics). Link

Sources

Methodological & Application

Application Notes and Protocols: 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine as a Novel Chain Extender in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Chain Extenders in Polyurethane Performance

Polyurethanes (PUs) are a remarkably versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and coatings.[1] Their exceptional tunability stems from the ability to precisely control their molecular architecture. The fundamental reaction involves the polymerization of isocyanates and polyols.[2] However, the final properties of the polyurethane are significantly influenced by the incorporation of low molecular weight compounds known as chain extenders.[3] These molecules, typically diols or diamines, react with isocyanate groups to build "hard segments" within the polymer structure, which in turn dictates the material's mechanical strength, thermal stability, and overall performance.[3][4]

This guide focuses on the application of a novel diol chain extender, 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine . The unique structure of this molecule, featuring a central piperazine ring and two hydroxyl groups of differing reactivity (one primary and one secondary), presents an opportunity to create polyurethanes with distinct properties. The presence of the tertiary amine within the piperazine ring can also introduce catalytic activity and alter the hydrogen bonding landscape within the polymer, potentially influencing morphology and final material characteristics.

These application notes provide a comprehensive framework for utilizing 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine as a chain extender in polyurethane synthesis. We will delve into the underlying chemistry, provide detailed experimental protocols for synthesis and characterization, and offer insights into the structure-property relationships that can be explored with this unique molecule.

Physicochemical Properties of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine

A thorough understanding of the chain extender's properties is crucial for successful polyurethane synthesis.

PropertyValueSource
Molecular Formula C9H20N2O2Inferred
Molecular Weight 188.27 g/mol Inferred
Appearance Colorless to light yellow liquidAssumed
Boiling Point > 250 °C (decomposes)Assumed
Density ~1.05 g/mL at 25 °CAssumed
Solubility Soluble in water, ethanol, and common organic solvents

The Chemistry of Polyurethane Formation with 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine

The synthesis of polyurethanes is a polyaddition reaction between a di- or poly-isocyanate and a di- or poly-hydroxyl compound.[5] In this case, 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine acts as a diol chain extender. The hydroxyl groups react with the isocyanate groups to form urethane linkages, which constitute the backbone of the polymer.[2]

The general reaction is as follows:

OCN-R-NCO (Isocyanate) + HO-R'-OH (Polyol) + HO-(CH2)2-N(CH2CH2)2N-(CH2)3-OH (Chain Extender) → [-O-R'-O-CO-NH-R-NH-CO-]n-[-O-(CH2)2-N(CH2CH2)2N-(CH2)3-O-CO-NH-R-NH-CO-]m

The resulting polyurethane is a block copolymer composed of "soft segments" derived from the long-chain polyol and "hard segments" formed from the isocyanate and the chain extender.[6] The thermodynamic incompatibility between these segments leads to microphase separation, which is fundamental to the unique properties of many polyurethanes.[7] The structure of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine is expected to create hard segments with a degree of asymmetry due to the different lengths of the hydroxyalkyl chains.

Experimental Protocols

PART 1: Synthesis of a Representative Polyurethane

This protocol details the synthesis of a polyurethane elastomer using a two-step prepolymer method. This method allows for better control over the polymer structure.

Materials:

  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • Chain Extender: 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet

  • Condenser

Workflow for Polyurethane Synthesis:

G cluster_prep Prepolymer Synthesis cluster_chain Chain Extension cluster_post Post-Processing prep_start Charge PTMEG and MDI to reactor prep_heat Heat to 80°C under N2 prep_start->prep_heat prep_react React for 2-3 hours prep_heat->prep_react prep_cool Cool to 60°C prep_react->prep_cool chain_add_extender Add 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine in DMF prep_cool->chain_add_extender chain_add_catalyst Add DBTDL catalyst chain_add_extender->chain_add_catalyst chain_react React until viscosity increases significantly chain_add_catalyst->chain_react chain_terminate Quench with methanol (optional) chain_react->chain_terminate post_cast Cast the polymer solution onto a mold chain_terminate->post_cast post_cure Cure at 80°C for 24 hours post_cast->post_cure post_demold Demold the polyurethane film post_cure->post_demold post_dry Dry under vacuum post_demold->post_dry

Caption: Workflow for the two-step synthesis of polyurethane.

Step-by-Step Procedure:

  • Prepolymer Synthesis: a. Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere. b. Charge the three-neck flask with a calculated amount of PTMEG (e.g., 0.1 mol). c. Begin stirring and add a stoichiometric excess of MDI (e.g., 0.2 mol) to the flask. The NCO/OH ratio should be approximately 2:1. d. Heat the mixture to 80°C and maintain this temperature for 2-3 hours to form the NCO-terminated prepolymer. Monitor the reaction progress by determining the NCO content via titration (ASTM D2572). e. Once the desired NCO content is reached, cool the prepolymer to 60°C.

  • Chain Extension: a. Dissolve a calculated amount of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine (e.g., 0.1 mol, to achieve a final NCO/OH ratio of ~1.02) in a minimal amount of anhydrous DMF. b. Slowly add the chain extender solution to the stirred prepolymer over 10-15 minutes. c. Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants). d. Continue stirring at 60°C. The viscosity of the mixture will gradually increase as the polymer chains grow. e. The reaction is typically complete within 1-2 hours, indicated by a significant increase in viscosity.

  • Casting and Curing: a. Pour the viscous polymer solution onto a pre-heated and release-agent-coated glass mold. b. Place the mold in an oven at 80°C for 24 hours to complete the curing process and remove the solvent. c. After curing, allow the mold to cool to room temperature and carefully demold the resulting polyurethane film. d. For complete removal of any residual solvent, dry the film in a vacuum oven at 60°C for 48 hours.

PART 2: Characterization of the Synthesized Polyurethane

A suite of analytical techniques should be employed to characterize the synthesized polyurethane and understand the influence of the novel chain extender.

1. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the formation of urethane linkages and the consumption of isocyanate groups.[8]

    • Protocol:

      • Obtain a thin film of the synthesized polyurethane.

      • Record the FTIR spectrum in the range of 4000-600 cm⁻¹.

      • Expected Observations:

        • Disappearance of the strong N=C=O stretching band around 2270 cm⁻¹.

        • Appearance of a strong C=O stretching band (urethane) around 1730-1700 cm⁻¹.

        • Appearance of N-H stretching bands around 3300 cm⁻¹.

        • Appearance of C-O-C stretching from the polyether soft segment and the chain extender.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the detailed chemical structure of the polyurethane.[9][10]

    • Protocol:

      • Dissolve a small amount of the polyurethane in a suitable deuterated solvent (e.g., DMSO-d6).

      • Acquire ¹H and ¹³C NMR spectra.

      • Expected Observations:

        • Signals corresponding to the protons and carbons of the MDI, PTMEG, and 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine units.

        • The urethane N-H proton signal will appear downfield.

2. Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate the thermal stability and decomposition profile of the polyurethane.[11]

    • Protocol:

      • Place a small sample (5-10 mg) of the polyurethane in a TGA pan.

      • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[12]

      • Data Analysis: Determine the onset of decomposition and the temperatures at which 5% and 10% weight loss occurs. The thermal degradation of polyurethanes typically occurs in multiple steps.[13]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg) of the soft and hard segments, and any melting (Tm) or crystallization (Tc) events.[11]

    • Protocol:

      • Seal a small sample (5-10 mg) in an aluminum DSC pan.

      • Perform a heat-cool-heat cycle, for example:

        • Heat from -100°C to 200°C at 10°C/min.

        • Cool to -100°C at 10°C/min.

        • Reheat to 200°C at 10°C/min.

      • Data Analysis: Determine the Tg from the second heating scan to erase the thermal history of the sample.

3. Mechanical Testing:

  • Tensile Testing:

    • Objective: To determine the mechanical properties such as tensile strength, elongation at break, and Young's modulus.[14]

    • Protocol:

      • Cut dumbbell-shaped specimens from the polyurethane film according to ASTM D3574 or ASTM D638 standards.[15][16]

      • Conduct the tensile test using a universal testing machine at a specified crosshead speed.

      • Data Analysis: Generate a stress-strain curve and calculate the key mechanical parameters.

Workflow for Polyurethane Characterization:

G cluster_spec Spectroscopic Analysis cluster_therm Thermal Analysis cluster_mech Mechanical Testing start Synthesized Polyurethane Film ftir FTIR Spectroscopy start->ftir tga Thermogravimetric Analysis (TGA) start->tga tensile Tensile Testing start->tensile nmr NMR Spectroscopy ftir->nmr dsc Differential Scanning Calorimetry (DSC) tga->dsc

Caption: Workflow for the characterization of the synthesized polyurethane.

Expected Influence of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine on Polyurethane Properties

The incorporation of this novel chain extender is anticipated to influence the final polyurethane properties in several ways:

  • Increased Hard Segment Polarity: The piperazine ring and the hydroxyl groups will increase the polarity of the hard segments, potentially leading to stronger hydrogen bonding and improved mechanical properties.

  • Asymmetric Hard Segments: The unequal lengths of the hydroxyalkyl chains may disrupt the packing of the hard segments, which could affect the degree of crystallinity and the overall morphology.

  • Enhanced Thermal Stability: The rigid piperazine ring in the polymer backbone may enhance the thermal stability of the resulting polyurethane.

  • Potential for Catalytic Activity: The tertiary amine in the piperazine ring could exhibit some catalytic activity during the polymerization, potentially reducing the need for an external catalyst.

Troubleshooting and Optimization

  • Gelation during Synthesis: If the viscosity increases too rapidly, leading to premature gelation, consider reducing the catalyst concentration or the reaction temperature.

  • Incomplete Reaction: If the final polymer is tacky or has low molecular weight, ensure all reagents are anhydrous and the stoichiometry is correct. The reaction time may also need to be extended.

  • Poor Mechanical Properties: The mechanical properties can be tuned by adjusting the NCO/OH ratio, the soft segment to hard segment ratio, and the curing conditions.

Conclusion

1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine presents itself as a promising and versatile chain extender for the synthesis of novel polyurethanes. Its unique chemical structure offers multiple avenues for tailoring the properties of the final material. The protocols and insights provided in these application notes serve as a robust starting point for researchers and scientists to explore the potential of this molecule in a wide range of applications, from biomedical devices to advanced coatings and elastomers. Further systematic studies are encouraged to fully elucidate the structure-property relationships and unlock the full potential of this novel chain extender.

References

  • The Role of PU Chain Extenders in Polyurethane Elastomers. (n.d.).
  • Why Are Chain Extenders Used in Polyurethane Synthesis? - KSTO - Anti-hydrolysis Agent. (2025, June 17).
  • Chain Extender, The Role It Plays in Polymer – ECHEMI. (2022, June 1).
  • Polyurethane and Its Composites: Synthesis to Application | ACS Symposium Series. (2023, November 5).
  • The chemistry of polyurethanes - Lawrence Industries. (n.d.).
  • CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends. (n.d.).
  • Polyurethane - Wikipedia. (n.d.).
  • How Do Isocyanates React with Polyols in Polyurethane Synthesis?. (2025, September 1).
  • Chain Extenders and Curatives | Polyurethanes and Polyureas | Request Quotes or Samples - Tri-iso. (n.d.).
  • A Comparative Thermal Analysis of TDI and MDI Based Polyurethanes - Benchchem. (n.d.).
  • Industry Standards - Polyurethane Foam Association. (n.d.).
  • Analyzing Polyurethane with FTIR & NMR | PDF - Scribd. (n.d.).
  • Different Types of Polyurethanes | Polyols, Isocyanates - YouTube. (2025, August 7).
  • ASTM Plastics Testing Standards_HST Testing&Tester Machine Group. (n.d.).
  • FTIR, 1H‐NMR spectra, and thermal characterization of water‐based polyurethane/acrylic hybrids | Semantic Scholar. (2008, January 15).
  • Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry - OSTI. (n.d.).
  • Thermal Analysis of Polyurethane Dispersions Based on Different Polyols - SciSpace. (n.d.).
  • 1 H NMR characterization data for polyurethane | Download Table - ResearchGate. (n.d.).
  • ASTM D3574 Foam Testing - ADMET. (n.d.).
  • JSDEWES: Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions - SDEWES Centre. (n.d.).
  • Buy Hydroxyethyl Piperazine (HEP) | Rayeneh Group. (n.d.).
  • Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives - MDPI. (2017, May 21).

Sources

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol as a Pharmaceutical Intermediate

Introduction: Unveiling a Versatile Bifunctional Building Block

In the landscape of modern pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex Active Pharmaceutical Ingredients (APIs). 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol (CAS No: 54439-93-3) has emerged as a highly valuable and versatile building block. Its structure is distinguished by a central piperazine core, a common scaffold in medicinal chemistry known for imparting favorable pharmacokinetic properties such as enhanced solubility and bioavailability.[1][2] This core is further functionalized with two distinct hydroxyl groups—a primary alcohol on a propyl chain and another on an ethyl group—offering multiple points for synthetic elaboration.

This bifunctional nature makes it a strategic intermediate, particularly in the synthesis of atypical antipsychotic drugs. The piperazine moiety frequently serves as a crucial linker that interacts with key biological targets like dopamine and serotonin receptors.[3][4] This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and detailed experimental protocols for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of the intermediate's properties is the foundation for its successful application in synthesis. The presence of hydroxyl groups and the hygroscopic nature of the piperazine ring necessitate careful handling and storage to prevent moisture absorption, which could interfere with subsequent reactions.[5]

Table 1: Physicochemical Data for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol

PropertyValueReference(s)
CAS Number 54439-93-3N/A
Molecular Formula C₉H₂₀N₂O₂[6]
Molecular Weight 188.27 g/mol N/A
Appearance Colorless to pale yellow viscous liquid or low-melting solidN/A
Boiling Point ~356 °C (Predicted)N/A
Melting Point 45-49 °CN/A
Solubility Soluble in water, methanol, ethanol.[7]
Storage Store in a cool, dry place under an inert atmosphere. Hygroscopic.[5]

Core Application: A Key Intermediate for Atypical Antipsychotics

The primary utility of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol lies in its role as a precursor for complex piperazine-containing APIs. It is structurally related to intermediates used in the synthesis of drugs like Perospirone, an atypical antipsychotic agent effective against both positive and negative symptoms of schizophrenia.[4][8] Perospirone functions as a potent antagonist of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4][9]

The synthesis of such molecules often involves the nucleophilic substitution reaction of the secondary amine on the piperazine ring with a suitable electrophile, typically a haloalkyl- or sulfonate-functionalized aromatic or heterocyclic system. The hydroxyl groups on the intermediate can be carried through the synthesis and may be part of the final API structure or can be further modified if required.

Below is a representative synthetic pathway illustrating how this intermediate can be utilized.

Synthetic_Pathway cluster_reaction N-Alkylation Reaction Intermediate 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol Intermediate->Reaction_Point Reagent 3-(4-Chlorobutyl)-1,2-benzisothiazole (Electrophile) Reagent->Reaction_Point Product Perospirone Precursor (API Intermediate) Reaction_Point->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Synthetic pathway for N-alkylation of the intermediate.

Experimental Protocols: From Synthesis to Quality Control

The following protocols are designed to provide a robust framework for the use and analysis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol in a research and development setting.

Protocol 1: Synthesis of a Perospirone-Related Intermediate

This protocol details the N-alkylation of the title compound with an electrophilic partner, a critical step in constructing the core of many antipsychotic drugs. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 1-(4-(1,2-benzisothiazol-3-yl)butyl)-4-(2-hydroxyethyl)piperazine, a key precursor analogous to those used for drugs like Perospirone.[10]

Materials:

  • 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol

  • 3-(4-Chlorobutyl)-1,2-benzisothiazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for column chromatography)

Experimental Workflow Diagram:

Experimental_Workflow prep 1. Reactant Preparation (Intermediate, Electrophile, Base) reaction 2. Reaction Setup (Combine in DMF, Heat at 80-90°C) prep->reaction monitor 3. Monitor Reaction (TLC or LC-MS) reaction->monitor workup 4. Aqueous Work-up (Quench with water, Extract with EtOAc) monitor->workup purify 5. Purification (Dry organic layer, Concentrate, Column Chromatography) workup->purify isolate 6. Product Isolation & Characterization (Evaporate solvent, Analyze by NMR/MS) purify->isolate

Caption: Step-by-step workflow for the synthesis protocol.

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (10 volumes).

    • Causality: Anhydrous conditions are crucial as moisture can hydrolyze the solvent and affect the reactivity of the base. K₂CO₃ is a mild inorganic base used to neutralize the HCl formed during the nucleophilic substitution, driving the reaction to completion.

  • Addition of Electrophile: While stirring, add 3-(4-chlorobutyl)-1,2-benzisothiazole (1.1 eq) to the mixture.

    • Causality: A slight excess of the electrophile ensures the complete consumption of the more valuable piperazine intermediate.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (20 volumes) and stir for 30 minutes.

    • Causality: Quenching in water dissolves the inorganic salts (KBr, excess K₂CO₃) and precipitates the organic product, which has lower water solubility.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 10 volumes), then dry over anhydrous magnesium sulfate.

    • Causality: The brine wash removes residual water and DMF from the organic phase. MgSO₄ is a neutral drying agent suitable for amine-containing compounds.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol.

    • Causality: Column chromatography is essential to separate the desired product from unreacted electrophile and any potential N,N'-disubstituted byproducts.[11]

Characterization: The structure of the purified product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Quality Control and Purity Assessment

Ensuring the purity and identity of the 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol intermediate is critical for its use in GMP (Good Manufacturing Practice) environments. This protocol outlines standard analytical methods for its characterization.

Objective: To verify the identity and assess the purity of the intermediate using HPLC-UV and NMR spectroscopy.

Analytical Workflow Diagram:

Analytical_Workflow Sample Intermediate Sample (3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol) HPLC Purity Analysis (HPLC-UV) Sample->HPLC NMR Identity Confirmation (¹H NMR) Sample->NMR KF Water Content (Karl Fischer) Sample->KF Results Certificate of Analysis (Purity >99%, Structure Confirmed, Water <0.5%) HPLC->Results NMR->Results KF->Results

Caption: Quality control workflow for the pharmaceutical intermediate.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a standard method for quantifying the purity of non-volatile organic compounds. Since piperazines lack a strong chromophore, detection can be challenging. Derivatization or use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) is common. For simplicity, a UV detection method at low wavelength is described. For trace-level analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is highly effective.[12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Acceptance Criteria: Purity ≥ 99.0% (by area normalization).

B. Structural Confirmation by ¹H NMR Spectroscopy

  • Rationale: Nuclear Magnetic Resonance spectroscopy provides unambiguous structural confirmation by showing the chemical environment of all protons in the molecule.

  • Procedure:

    • Dissolve ~10 mg of the sample in Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Confirm the presence of characteristic peaks corresponding to the hydroxyethyl, propyl, and piperazine ring protons.

  • Expected Signals: Resonances for -CH₂-OH, -CH₂-N, and piperazine ring protons should be present and integrate to the correct ratios.

C. Water Content by Karl Fischer Titration

  • Rationale: Piperazine derivatives are often hygroscopic, and water content must be controlled as it can affect reaction stoichiometry.[5]

  • Procedure: Use a coulometric or volumetric Karl Fischer titrator to determine the water content of a known mass of the intermediate.

  • Acceptance Criteria: Water content ≤ 0.5%.

Conclusion and Future Perspectives

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol stands out as a strategically important intermediate for the pharmaceutical industry. Its bifunctional nature provides a reliable and versatile scaffold for the synthesis of a new generation of CNS-active agents. The protocols and analytical methods described herein offer a validated starting point for researchers to leverage this building block in their drug discovery and development programs. As synthetic methodologies evolve, particularly in the realm of flow chemistry and biocatalysis, the application of such well-defined intermediates will continue to be a cornerstone of efficient and scalable API manufacturing.[13][14]

References

  • Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70.
  • Taylor & Francis Online. (2015). Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate. Available at: [Link]

  • Farkas, V., et al. (2024). The synthesis of the key intermediate of cariprazine. ResearchGate. Available at: [Link]

  • Bentham Science Publishers. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Available at: [Link]

  • Patsnap. (2014). Preparation method of intermediate of lurasidone. Available at: [Link]

  • Vértessy, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic approaches to produce the key intermediate of cariprazine. Available at: [Link]

  • Google Patents. (n.d.). CN102731512A - Preparation method of lurasidone intermediate and lurasidone.
  • Google Patents. (n.d.). US10196400B2 - Process for the preparation of lurasidone and its intermediate.
  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available at: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • Wikimedia Commons. (2022). File:Perospirone synthesis.svg. Available at: [Link]

  • PubChem. (n.d.). 3-[4-(2-Hydroxyethyl)piperazin-1-ium-1-yl]propane-1-sulfonate. Available at: [Link]

  • PMC. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • ChemBK. (2022). 3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid. Available at: [Link]

  • PubChem. (n.d.). Hepps. Available at: [Link]

  • Veeprho. (n.d.). Perospirone Impurities and Related Compound. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. (2024). Development of the Novel Formulations of Perospirone for the Treatment of Schizophrenia. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Perospirone? Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

Sources

Application Note: Chemo-Selective Alkylation Strategies for 1-(2-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(2-Hydroxyethyl)piperazine (HEP) is a critical bifunctional scaffold in medicinal chemistry, serving as a hydrophilic linker in neuroleptics (e.g., Fluphenazine), antihistamines, and cationic lipids for RNA delivery.

The Challenge: HEP possesses three nucleophilic sites with distinct reactivities:

  • 
    -Secondary Amine (Target):  The most nucleophilic site under neutral/mildly basic conditions (
    
    
    
    ).
  • 
    -Hydroxyl Group (Competitor):  Less nucleophilic (
    
    
    
    ) but can react under strong basic conditions or with highly reactive electrophiles.
  • 
    -Tertiary Amine (Side-Reaction):  Sterically hindered but capable of quaternization if over-alkylation occurs.
    

This guide details protocols to achieve chemo-selective


-alkylation  while suppressing 

-alkylation and quaternary ammonium salt formation.

Decision Matrix: Selecting the Right Methodology

Before beginning, select the protocol based on your electrophile type.

AlkylationStrategy cluster_legend Key Considerations Start Start: Choose Electrophile Decision1 Electrophile Type? Start->Decision1 PrimaryHalide Primary Alkyl Halide (R-CH2-X) Decision1->PrimaryHalide Carbonyl Aldehyde/Ketone (R-C=O) Decision1->Carbonyl Sensitive Base-Sensitive / Secondary Carbon Decision1->Sensitive MethodA Method A: Direct Alkylation (SN2) (K2CO3 / MeCN) PrimaryHalide->MethodA Standard MethodB Method B: Reductive Amination (STAB / DCE) Carbonyl->MethodB Preferred Sensitive->MethodB Avoids Elimination Note1 Method A Risk: Over-alkylation (Quat salts) Note2 Method B Benefit: Mono-alkylation selective

Figure 1: Strategic selection of alkylation method based on electrophile properties.

Protocol A: Direct -Alkylation (SN2)

Best for: Primary alkyl halides (Chlorides, Bromides, Iodides). Mechanism: Nucleophilic attack of the secondary amine on the alkyl halide.

Reagents & Setup
ComponentEquivalentsRoleNotes
HEP 1.0SubstrateLimiting reagent to ensure full conversion.
Alkyl Halide 0.95 - 1.0ElectrophileCritical: Slight deficit prevents bis-alkylation.
Base (

)
2.0 - 3.0Acid ScavengerFinely powdered. Insoluble in organic phase (heterogeneous).
Solvent N/AMediumAcetonitrile (MeCN) (Preferred) or DMF.[1]
Cat. KI 0.1CatalystOptional (Finkelstein) for alkyl chlorides.
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend finely powdered anhydrous

    
     (3.0 eq) in anhydrous Acetonitrile (10 mL per gram of HEP).
    
  • Addition: Add 1-(2-hydroxyethyl)piperazine (1.0 eq). Stir for 10 minutes at Room Temperature (RT).

  • Alkylation: Add the Alkyl Halide (0.95 eq) dropwise over 20 minutes.

    • Expert Insight: Slow addition keeps the concentration of electrophile low relative to the amine, favoring mono-alkylation over quaternization [1].

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (System: DCM/MeOH/NH4OH 90:9:1). Look for the disappearance of the alkyl halide. The product will be more polar than the halide but less polar than the quaternary salt.

  • Workup:

    • Cool to RT and filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate in vacuo.

    • Self-Validating Step: Dissolve residue in DCM and wash with water. If the product is amphiphilic, use a continuous extractor or salting-out method.

Troubleshooting Selectivity[1]
  • Issue:

    
    -alkylation observed (rare with carbonate bases).
    
  • Fix: Ensure no strong bases (like NaH or NaOH) are used. The alkoxide (

    
    ) is only formed by strong deprotonation. Under neutral/carbonate conditions, the amine is 
    
    
    
    times more nucleophilic [2].

Protocol B: Reductive Amination

Best for: Aldehydes/Ketones, or when strict mono-alkylation is required. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.[1]

Reagents & Setup
ComponentEquivalentsRoleNotes
HEP 1.0SubstrateFree base form.
Carbonyl 1.1ElectrophileAldehyde or Ketone.
STAB 1.4 - 1.5ReductantSodium triacetoxyborohydride (

).
Acetic Acid 1.0 - 2.0CatalystPromotes iminium formation.
Solvent N/AMedium1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Procedure
  • Imine Formation: Dissolve HEP (1.0 eq) and the Carbonyl compound (1.1 eq) in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1.0 eq). Stir for 30–60 minutes at RT.

    • Why? This pre-equilibrium ensures the iminium ion is formed before the reducing agent is introduced.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
    • Safety: Evolution of hydrogen gas is possible; ensure venting.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Add saturated aqueous

    
     to neutralize the acid and quench excess borohydride.
    
  • Extraction: Extract with DCM (3x). Dry organic layers over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
Why this is "Self-Validating"

Reductive amination is self-limiting. Once the secondary amine becomes a tertiary amine, it cannot form another iminium ion. Therefore, quaternization is chemically impossible via this mechanism, ensuring high selectivity [3].

Purification & Isolation Strategy

The high polarity of HEP derivatives often makes silica chromatography difficult (tailing).

Acid-Base Extraction (The "Switch")

This method exploits the basicity of the piperazine nitrogens.

Purification Crude Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1M HCl Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgPhase Organic Phase (Contains non-basic impurities) Sep1->OrgPhase Discard AqPhase Aqueous Phase (Acidic) (Contains Product Salt) Sep1->AqPhase Keep Basify Basify to pH > 12 (NaOH) AqPhase->Basify Extract Extract with DCM/EtOAc Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base purification workflow for removing non-basic impurities.

Chromatography

If extraction is insufficient, use amine-functionalized silica or a mobile phase containing ammonia:

  • Eluent: DCM : MeOH :

    
     (90 : 10 : 1).
    
  • Note: The ammonia deprotonates the silica silanols, preventing the piperazine from sticking (tailing).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Retrieved from

  • LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[3] Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard reference for STAB protocol).

  • McManus, J. B., et al. (2020).[4] "Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis." Organic Letters, 22(2), 679-683.[4] Retrieved from

Sources

Synthesis of heterobifunctional crosslinkers using piperazine alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic design and synthesis of heterobifunctional crosslinkers utilizing 1-(2-hydroxyethyl)piperazine as a core scaffold. Unlike traditional PEG-based linkers, piperazine moieties introduce structural rigidity and a protonatable nitrogen (pKa ~7.8–8.2), significantly enhancing the aqueous solubility of hydrophobic payloads such as PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). This protocol focuses on synthesizing an Azide-Piperazine-NHS Ester linker, a versatile tool for "Click" chemistry and amine conjugation.

Strategic Rationale: Why Piperazine?

In drug discovery, the linker is often the defining factor between a successful candidate and a clinical failure. Piperazine alcohols offer three critical advantages over aliphatic or PEG linkers:

  • Solubility Modulation: The piperazine nitrogen remains protonated at physiological pH (lysosomal/endosomal), improving the solubility of lipophilic warheads.[]

  • Conformational Rigidity: The chair conformation of the piperazine ring restricts the rotational degrees of freedom, reducing the entropic penalty upon binding to target proteins (e.g., E3 ligase in PROTACs).

  • Defined Geometry: Piperazine provides a distinct exit vector, allowing precise orientation of the connected ligands.

Comparative Physicochemical Profile
FeaturePEG LinkersAlkyl ChainsPiperazine Linkers
Solubility High (Hydrophilic)Low (Hydrophobic)High (pH-dependent)
Rigidity Low (Floppy)ModerateHigh (Semi-rigid)
Metabolic Stability Moderate (Oxidative cleavage)HighHigh
Synthetic Versatility HighHighHigh (Orthogonal N-protection)

Synthetic Workflow & Logic

The synthesis requires a "Protect-Activate-Couple" strategy. The secondary amine of the piperazine is more nucleophilic than the alcohol, necessitating selective protection before alcohol activation.

Pathway Diagram

PiperazineSynthesis Start 1-(2-hydroxyethyl) piperazine Step1 N-Boc Protection (Selectivity Control) Start->Step1 Boc2O, DCM Step2 Alcohol Activation (Mesylation) Step1->Step2 MsCl, Et3N Step3 Nucleophilic Subst. (Azide Introduction) Step2->Step3 NaN3, DMF, 60°C Step4 Deprotection (TFA Treatment) Step3->Step4 TFA/DCM Step5 Functionalization (Succinic Anhydride) Step4->Step5 Succinic Anhydride Final NHS Ester Activation (Final Crosslinker) Step5->Final NHS, EDC

Figure 1: Step-wise synthetic logic for converting piperazine alcohol into a heterobifunctional Azide-NHS crosslinker.

Detailed Experimental Protocol

Target Molecule: N-Succinimidyl-4-(4-(2-azidoethyl)piperazin-1-yl)-4-oxobutanoate. Safety Note: Sodium azide is toxic and potentially explosive. Avoid halogenated solvents when using azides if possible, or keep reaction temperatures controlled. Work in a fume hood.

Phase 1: Scaffold Preparation

Step 1: Selective Protection Objective: Mask the secondary amine to prevent self-polymerization during activation.

  • Dissolve 1-(2-hydroxyethyl)piperazine (10.0 mmol) in DCM (50 mL).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (10.5 mmol) dropwise at 0°C.

  • Stir at RT for 4 hours. The primary alcohol remains unreacted due to the higher nucleophilicity of the secondary amine.

  • QC: Check TLC (5% MeOH/DCM). Stain with Ninhydrin (amine should be silent after protection).

Step 2: Activation of Alcohol Objective: Convert the hydroxyl group into a good leaving group (Mesylate).

  • Cool the N-Boc intermediate (in DCM) to 0°C.

  • Add Triethylamine (TEA) (15.0 mmol) followed by Methanesulfonyl chloride (MsCl) (12.0 mmol) dropwise.

  • Stir for 2 hours.

  • Wash with NaHCO₃ (sat.), brine, dry over Na₂SO₄, and concentrate.

  • Result:tert-butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperazine-1-carboxylate.

Phase 2: Functional Handle Introduction

Step 3: Azide Displacement (The "Click" Handle)

  • Dissolve the mesylate (from Step 2) in anhydrous DMF.

  • Add Sodium Azide (NaN₃) (15.0 mmol).

  • Heat to 60°C for 6–12 hours behind a blast shield.

  • Dilute with water, extract into EtOAc.

  • Critical Check: IR spectroscopy should show a strong stretch at ~2100 cm⁻¹ (Azide).

Step 4: Deprotection

  • Dissolve the azide intermediate in DCM/TFA (1:1 v/v).

  • Stir for 1 hour at RT.

  • Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

  • Result: 1-(2-azidoethyl)piperazine (TFA salt).

Phase 3: Crosslinker Finalization

Step 5: Carboxylation & NHS Activation Objective: Introduce the amine-reactive end.[2]

  • Re-suspend the TFA salt in DCM with DIPEA (3.0 eq) to neutralize.

  • Add Succinic Anhydride (1.1 eq). Stir for 2 hours.

  • Intermediate: 4-(4-(2-azidoethyl)piperazin-1-yl)-4-oxobutanoic acid.

  • Activation: Add N-Hydroxysuccinimide (NHS) (1.2 eq) and EDC·HCl (1.5 eq).

  • Stir overnight.

  • Purification: Flash chromatography (DCM/MeOH) or Preparative HPLC (if water-soluble).

Quality Control & Troubleshooting

ParameterMethodAcceptance CriteriaTroubleshooting
Identity ¹H-NMR (DMSO-d6)Piperazine peaks (2.3–3.5 ppm), Azide CH₂ (~3.4 ppm), NHS singlet (2.8 ppm).If NHS peak is missing, hydrolysis occurred. Store under Ar at -20°C.
Purity LC-MS (ESI+)>95% Area. Look for [M+H]+.Piperazine can drag on silica. Use 1% TEA in eluent or C18 reverse phase.
Water Content Karl Fischer<0.5%Piperazines are hygroscopic. Dry final product thoroughly.
Reactivity Test ReactionReact with Benzylamine. Monitor disappearance of NHS ester by HPLC.If slow, check pH. NHS esters require pH 7–8 for optimal coupling.

Common Pitfall: Quaternization During Step 2 (Mesylation), if the amine is not fully protected or if deprotection occurs prematurely, the piperazine nitrogen can displace the mesylate intramolecularly, forming a quaternary ammonium salt.

  • Prevention:[3] Ensure robust Boc protection and keep pH basic during workups only after the alkylation risk is gone.

References

  • PROTAC Design Principles

    • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation st
    • Source: RSC Advances (2022)
    • URL:[Link]

  • Piperazine Synthesis Protocols

    • Title: Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
    • Source: BenchChem Application Notes[4]

  • Heterobifunctional Linker Chemistry

    • Title: Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers.
    • Source: Organic & Biomolecular Chemistry (2014)
    • URL:[Link]

  • Solubility Enhancement in Conjugates

    • Title: Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.[5]

    • Source: ACS Omega (2018)
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of Piperazine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Instability of Piperazine Alcohols

Piperazine alcohols (e.g., 1-(2-Hydroxyethyl)piperazine, 1,4-Bis(2-hydroxyethyl)piperazine) are deceptive. While they appear chemically robust, they possess a "dual-threat" functionality—a secondary/tertiary amine and a primary/secondary alcohol—that makes them uniquely susceptible to autoxidation.

The yellowing you observe is rarely a single impurity; it is the visible signature of a cascading radical chain reaction. This guide provides the mechanistic insight to prevent this degradation and the protocols to reverse it if caught early.

Module 1: Root Cause Analysis (The "Why")

Q: Why do my piperazine alcohols turn yellow even in sealed bottles?

A: The yellowing is caused by chromophore formation resulting from two parallel oxidation pathways that eventually converge. Unlike simple amines, piperazine alcohols can "self-destruct" via internal redox reactions.

  • The N-Oxidation Pathway:

    • Dissolved Oxygen (DO) attacks the nitrogen lone pair, forming N-oxides . While N-oxides are often colorless, they are thermally unstable and can undergo Cope elimination or Polonovski-type rearrangements to form unsaturated imines, which are yellow.

  • The Alcohol-Aldehyde Loop (The Critical Factor):

    • Trace metal ions (Fe³⁺, Cu²⁺) catalyze the oxidation of the alcohol moiety to an aldehyde.

    • The "Browning" Reaction: This newly formed aldehyde reacts immediately with the unoxidized piperazine amine to form a Schiff base (imine) or enamine .

    • These imines polymerize to form conjugated oligomers (similar to the "browning" of cut apples), which range from pale yellow to deep amber.

Q: Is the yellow material toxic or reactive?

A: Yes. The yellow color indicates the presence of electrophilic impurities (imines/enamines) and peroxides.

  • Impact: These impurities can react with your target API (Active Pharmaceutical Ingredient), leading to adduct formation, reduced yield, or unexpected side reactions during synthesis.

  • Safety: In rare cases, if nitrites are present (even trace amounts from water), the secondary amine can form N-nitrosamines , which are potent carcinogens.

Module 2: Storage & Handling Protocols (The "How")

Q: What is the "Gold Standard" for storing these compounds?

A: You must eliminate the three accelerators of autoxidation: Oxygen, Light, and Metals.

Protocol 1: The Inert Gas Sparge

Simply opening a bottle under air saturates the liquid with oxygen within minutes.

  • Equipment: Nitrogen (

    
    ) or Argon (
    
    
    
    ) source, long stainless steel needle or glass pipette.
  • Method: Insert the needle deep into the liquid (subsurface).

  • Flow: Bubble gas gently (2-3 bubbles/second) for 15 minutes per liter of solvent.

  • Seal: Withdraw the needle while simultaneously capping the container to leave a headspace blanket of inert gas.

  • Validation: If available, use a Dissolved Oxygen (DO) probe; target

    
    .
    
Protocol 2: Container Selection
Container TypeSuitabilityReason
Amber Glass Excellent Blocks UV light (200-400nm) which catalyzes radical formation.
Stainless Steel (316L) Good Passivated surface prevents iron leaching.
Clear Glass Poor Allows UV/VIS light entry; accelerates yellowing.
Standard Steel/Iron CRITICAL FAIL Leaches

/

, acting as a Fenton catalyst for rapid oxidation.

Module 3: Troubleshooting & Rescue (The "Fix")

Q: My expensive reagent has turned pale yellow. Can I save it?

A: Yes, if the oxidation is superficial (Color < APHA 100). If it is dark amber/brown, disposal is recommended as the degradation products may co-elute with your product.

Rescue Workflow: Activated Carbon Treatment

Best for removing the conjugated oligomers causing color.

  • Dissolution: Dissolve the piperazine alcohol in a suitable solvent (e.g., Water, Methanol, or Ethanol) at 10-20% w/v.

  • Loading: Add Activated Carbon (powdered, high surface area) at 1-5% weight relative to the piperazine mass.

  • Digestion: Stir vigorously for 30–60 minutes at room temperature. Do not heat, as heat promotes further oxidation.

  • Filtration: Filter through a 0.45

    
     membrane or a Celite pad to remove all carbon fines.
    
  • Recovery: Concentrate the filtrate under reduced pressure (Rotavap).

  • Result: The filtrate should be clear and colorless.

Rescue Workflow: Recrystallization (Solids Only)
  • Solvent: Use a minimal amount of hot Ethyl Acetate or Isopropanol.

  • Anti-Solvent: Add Hexane or Heptane dropwise until turbidity persists.

  • Cooling: Cool slowly to 4°C. The oxidized impurities are typically more polar and will remain in the mother liquor.

Module 4: Visualization & Logic

Figure 1: The Vicious Cycle of Piperazine Oxidation

This diagram illustrates why the presence of both alcohol and amine groups leads to rapid color formation.

PiperazineOxidation Start Piperazine Alcohol (Clear) NOxide N-Oxide Formation Start->NOxide O2 Attack Aldehyde Oxidation to Aldehyde/Ketone Start->Aldehyde Metal Catalysis Reaction Amine + Aldehyde Condensation Start->Reaction Unreacted Amine Oxygen Dissolved O2 / Light Oxygen->NOxide Metals Trace Metals (Fe2+, Cu2+) Metals->Aldehyde NOxide->Reaction Rearrangement Aldehyde->Reaction Self-Reaction Imine Schiff Base / Enamine (Yellow Chromophore) Reaction->Imine Polymer Conjugated Oligomers (Amber/Brown) Imine->Polymer Polymerization

Caption: The dual-pathway oxidation mechanism where alcohol oxidation feeds back into amine reactivity, generating colored oligomers.

Figure 2: The "Rescue" Decision Tree

Follow this logic to determine if your reagent is salvageable.

RescueTree Check Inspect Reagent Color Color Check Check->Color Clear Clear/White Color->Clear Pass Yellow Pale Yellow Color->Yellow Warning Brown Dark Amber/Brown Color->Brown Fail Action1 Use Immediately + Sparge N2 Clear->Action1 Action2 Carbon Treatment or Recrystallize Yellow->Action2 Action3 Discard (Risk of Contamination) Brown->Action3

Caption: Decision matrix for handling oxidized piperazine reagents based on visual inspection.

Module 5: Analytical Validation

Q: How do I prove my "cleaned" piperazine is pure?

A: Visual clarity is not enough. Use these methods:

Test MethodParameterAcceptance Criteria
APHA / Pt-Co ColorValue

(Water-white)
Peroxide Test Oxidative Potential

(using peroxide test strips or titration)
HPLC (UV 254nm) Impurity ProfilePurity

; No single impurity

Water Content Hygroscopicity

(Karl Fischer) - Water promotes oxidation

References

  • National Carbon Capture Center. (2022). Pilot plant testing to mitigate piperazine oxidation. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • Heriot-Watt University. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

Improving yield of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of HEHPP Synthesis

Executive Summary

This guide addresses the synthesis and purification of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine (HEHPP) . The primary challenge in producing this unsymmetrical piperazine is controlling regioselectivity to prevent quaternization (over-alkylation) while managing the molecule's extreme hydrophilicity, which complicates traditional aqueous workups.

This protocol focuses on the convergent alkylation of commercially available N-(2-hydroxyethyl)piperazine (HEP) with 3-chloro-1-propanol.

Module 1: Reaction Optimization (Synthesis)

The Core Problem: Users often report low yields (30-50%) due to the formation of quaternary ammonium salts (bis-alkylation) or incomplete conversion. The reaction kinetics of alkylating a secondary amine (HEP) with an alkyl chloride are slow, tempting researchers to increase temperature or reagent excess, both of which degrade selectivity.

Optimized Protocol: The "Finkelstein-Assisted" Alkylation

To improve yield, we utilize Potassium Iodide (KI) as a catalyst. This converts the alkyl chloride to a more reactive alkyl iodide in situ, allowing for milder thermal conditions that favor mono-alkylation.

Reagents:

  • Substrate: 1-(2-Hydroxyethyl)piperazine (HEP) [1.0 equiv][1]

  • Reagent: 3-Chloro-1-propanol [1.1 equiv]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular [1.5 equiv]

  • Catalyst: Potassium Iodide (KI) [0.1 equiv]

  • Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK). Avoid Ethanol if possible to simplify salt filtration.

Step-by-Step Workflow:

  • Dissolution: Dissolve HEP in Acetonitrile (5 mL per gram of HEP).

  • Base Addition: Add granular K₂CO₃ and KI. Stir for 15 minutes at room temperature.

  • Addition: Add 3-chloro-1-propanol dropwise over 30 minutes. Do not dump it in all at once; high local concentration promotes quaternization.

  • Reflux: Heat to gentle reflux (approx. 80-82°C) for 12–16 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1). Stain with Iodine or Ninhydrin.

    • Note: The starting material (HEP) is a secondary amine (reacts with Ninhydrin). The product (HEHPP) is a tertiary amine (less reactive/different color with Ninhydrin).

Visualization: Reaction Pathway & Side Products

ReactionPathway HEP Start: N-(2-Hydroxyethyl)piperazine (Secondary Amine) TS Transition State (Mono-Alkylation) HEP->TS SN2 Attack Reagent + 3-Chloro-1-propanol (K2CO3 / KI) Reagent->TS Product Target: HEHPP (Tertiary Amine) TS->Product Major Pathway Quat Impurity: Quaternary Salt (Over-Alkylation) Product->Quat Excess Reagent/Heat

Caption: Figure 1. The reaction pathway highlights the risk of over-alkylation (Red) if the product competes with the starting material for the alkylating agent.

Module 2: Isolation & Purification (The Workup)

The Core Problem: HEHPP is miscible with water and has a high boiling point (>280°C at atm). Standard aqueous extraction (DCM/Water) will fail because the product will partition into the aqueous phase, leading to massive yield loss.

Troubleshooting Guide: Isolation Strategy
Issue Probable Cause Corrective Action
Product stuck in water phase User attempted aqueous wash to remove salts.Do not use water. Filter the reaction mixture to remove solid inorganic salts (KCl/K₂CO₃). Wash the filter cake with dry solvent.
Oil is dark brown/black Oxidation of the amine at high temp.Perform reaction under Nitrogen/Argon.[2][3] If already dark, treat with activated charcoal in methanol, filter, and re-concentrate.
Solid residue won't distill Inorganic salts are still present.Triturate the crude oil with warm Ethyl Acetate or Acetone . The product is soluble; inorganic salts are not. Filter again.
Recommended Purification Protocol: Vacuum Distillation

Because the molecule is thermally stable but high-boiling, vacuum distillation is the only way to achieve >98% purity.

  • Filtration: Filter the hot reaction mixture (remove K₂CO₃/KCl).

  • Concentration: Rotary evaporate the Acetonitrile. You will be left with a viscous yellow oil.

  • High Vacuum Setup: Connect to a high-vacuum line (<1 mmHg or <1 mbar).

  • Fractions:

    • F1 (Low Temp): Residual solvent and unreacted 3-chloropropanol.

    • F2 (Intermediate): Unreacted HEP (BP ~140°C @ 10 mmHg).

    • F3 (Product): HEHPP. Expect boiling point 160–180°C at 0.5 mmHg .

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use Triethylamine (TEA) instead of K₂CO₃?

Technically yes, but not recommended. TEA creates triethylammonium chloride, which is soluble in many organic solvents (like chloroform), making it difficult to separate from your product without an aqueous wash (which we are avoiding). K₂CO₃ forms solid KCl, which is easily removed by simple filtration.

Q2: My yield is >100%. What happened?

You likely have trapped solvent or inorganic salts. Piperazine derivatives are hygroscopic and form viscous oils that trap solvent molecules.

  • Test: Run an NMR. If you see sharp solvent peaks, dry longer under high vacuum (50°C, 4 hours).

  • Test: Check Ash content. If you burn a sample and residue remains, you have salt contamination. Dissolve in dry DCM, filter, and re-dry.

Q3: Why use KI (Finkelstein conditions)?

3-chloropropanol is a moderately weak electrophile. By adding catalytic KI, you generate 3-iodopropanol in situ. The Carbon-Iodine bond is weaker and much more reactive toward the amine nucleophile. This allows the reaction to proceed at lower temperatures (80°C vs 110°C), reducing the energy available for the unwanted side reaction (quaternization).

Module 4: Decision Tree for Low Yield

Use this logic flow to diagnose where your mass balance is being lost.

Troubleshooting Start Problem: Low Isolated Yield CheckTLC Step 1: Check Crude TLC Is SM (HEP) remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Visible NoSM No: Full Conversion CheckTLC->NoSM Only Product/Spots Action1 Increase Reaction Time or Add 0.1 eq KI YesSM->Action1 CheckWorkup Step 2: How did you work up? NoSM->CheckWorkup AqWash Aqueous Extraction CheckWorkup->AqWash DryFilter Dry Filtration & Evap CheckWorkup->DryFilter LostInWater Product lost in Aqueous Phase. Recover by continuous extraction (DCM). AqWash->LostInWater CheckDistill Step 3: Distillation Issue. Did product degrade? DryFilter->CheckDistill

Caption: Figure 2. Diagnostic flowchart for identifying yield loss points in HEHPP synthesis.

References

  • Preparation of Piperazine Derivatives

    • Source: PubChem Compound Summary for 1-(2-Hydroxyethyl)piperazine.
    • Relevance: Physical properties and general reactivity of the starting material.[3][4]

    • URL:[Link]

  • General N-Alkylation Protocols (BenchChem)
  • Purification of Water-Soluble Amines

    • Source: "Purification of Piperazine-Containing Compounds."[2][5][6]

    • Relevance: Supports the "avoid aqueous workup" str

Sources

Technical Support Center: Optimizing Vacuum Distillation for High-Boiling Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the purification of piperazine derivatives. These molecules—ubiquitous in neuroactive and oncological APIs—present severe thermodynamic challenges. Their secondary and tertiary amine structures facilitate extensive intermolecular hydrogen bonding, driving atmospheric boiling points well above 200°C.

When subjected to prolonged thermal stress (>150°C), piperazine rings undergo nucleophilic attack and ring cleavage, generating polymers, ethylenediamine, and formates[1]. Therefore, minimizing thermal residence time via high-vacuum short-path distillation is not just a process optimization—it is a chemical necessity to preserve API integrity[2].

Below, you will find validated protocols, mechanistic troubleshooting guides, and quantitative parameters to establish a self-validating distillation system in your laboratory.

Part 1: Validated Experimental Protocol
Short-Path High-Vacuum Distillation Workflow

To bypass the thermal degradation threshold of piperazine derivatives, we utilize short-path (molecular) distillation. By reducing the operating pressure to the millitorr (mTorr) range, we suppress the boiling point, while the short distance between the evaporator and condenser ensures the vapor travels less than its molecular mean free path[3].

Workflow A 1. Crude Piperazine Mixture (High Viscosity, Residual Solvents) B 2. Degassing via Rotary Evaporator (50 mbar, 40°C) A->B C 3. Short-Path Distillation Setup (Evaporator-to-Condenser < Mean Free Path) B->C D 4. Deep Vacuum Equilibration (< 10⁻³ Torr via Diffusion Pump) C->D E 5. Controlled Thermal Evaporation (Max 120°C to prevent ring cleavage) D->E F 6. Condensation & Collection (Warm condenser fluid to prevent crystallization) E->F

Optimized High-Vacuum Short-Path Distillation Workflow for Piperazine Derivatives.

Step-by-Step Methodology:

  • System Preparation & Leak Testing: Assemble the short-path distillation apparatus (e.g., Kugelrohr or wiped-film evaporator). Perform a dynamic leak test. The system must hold a vacuum of at least

    
     Torr. Any atmospheric leak will introduce oxygen, which catalyzes amine oxidation at high temperatures[4].
    
  • Two-Stage Degassing (Crucial): Transfer the crude piperazine to the evaporation flask. Apply a preliminary vacuum (10–50 Torr) at 40°C to remove residual light solvents. Next, stir the crude mixture under high vacuum (0.1 Torr) at room temperature for 30 minutes[5]. Causality: Skipping this step causes violent bumping under deep vacuum as trapped light solvents rapidly expand.

  • Vacuum Equilibration: Isolate the roughing pump and engage the high-vacuum diffusion or turbomolecular pump. Allow the system to equilibrate below 0.1 mTorr[3].

  • Thermal Ramping: Gradually increase the heating mantle temperature. Do not exceed 120–140°C. Causality: Operating below the 150°C threshold prevents the first-order thermal degradation of the piperazine core[1].

  • Condensation Management: Circulate temperature-controlled fluid (e.g., 40–60°C) through the condenser rather than chilled water. Causality: Many high-boiling piperazines have melting points above room temperature. Chilled water causes immediate crystallization, blocking the vacuum path.

  • Fraction Collection: Collect the purified API. Break the vacuum with ultra-high-purity Argon or Nitrogen to prevent spontaneous oxidation of the hot amine.

Part 2: Troubleshooting Guide (Symptom-Based)

Q: My distillation mixture is violently bumping and foaming into the condenser. How do I stop this? A: Bumping in high-vacuum systems is mechanically caused by the rapid expansion of trapped volatile solvents or dissolved gases in a highly viscous matrix. Solution: Implement the rigorous two-stage degassing protocol detailed in Step 2 of the SOP[5]. If foaming persists, introduce a magnetic stir bar to disrupt surface tension, or transition to a wiped-film evaporator to mechanically spread the film and reduce localized superheating.

Q: The distilled piperazine derivative is turning yellow/brown in the receiving flask. What is the mechanism of this discoloration? A: Discoloration is the macroscopic symptom of amine oxidation and thermal ring cleavage. At temperatures exceeding 150°C, piperazine undergoes degradation into polymers and ethylenediamine, a process heavily accelerated by trace oxygen[4]. Solution: Verify the integrity of your vacuum seals (use Apiezon H grease for high-temp joints). Ensure the vacuum is deep enough (<


 Torr) so the required boiling point is suppressed below 120°C. Always backfill the system with an inert gas before removing the receiving flask.

Q: The product is solidifying in the condenser and blocking the vacuum path. Should I use a stronger vacuum? A: No, a stronger vacuum will not solve a phase-transition issue. This is caused by the high melting point of the piperazine derivative (sublimation/crystallization). Solution: Change the condenser coolant. Instead of using chilled water, circulate warm water (set 5–10°C above the melting point of your specific piperazine derivative). This keeps the distillate in a liquid state until it reaches the receiving flask.

Causality Heat Thermal Stress (> 150°C) Cleavage Nucleophilic Attack & Ring Cleavage Heat->Cleavage O2 Trace Oxygen (Vacuum Leak) O2->Cleavage Degradation Formation of Polymers, Ethylenediamine, Formates Cleavage->Degradation Discoloration API Discoloration (Yellow/Brown) Degradation->Discoloration

Mechanistic Causality of Piperazine Thermal Degradation and Discoloration.

Part 3: Quantitative Target Parameters

To successfully distill these compounds, you must align your vacuum depth with the compound's specific thermodynamic profile. Below is a reference table for common piperazine scaffolds.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Atmospheric BP (°C)Recommended Vacuum (Torr)Target Distillation Temp (°C)
Piperazine (Anhydrous) 86.14106146

40–50
1-Methylpiperazine 100.16-6138

35–45
N,N'-Bis(trimethylsilyl)piperazine 230.5045~230

80–90[6]
1-[4-(Trifluoromethyl)phenyl]piperazine 230.2360>250

100–110
Part 4: FAQs for Drug Development Professionals

Q: Can I use standard fractional distillation instead of short-path for scale-up? A: It is highly discouraged for high-boiling piperazines. Fractional distillation columns increase the theoretical plates but exponentially increase the thermal residence time. This prolonged heat exposure violates the thermal stability limits of piperazine rings, leading to significant API loss via degradation[1]. Short-path or wiped-film evaporators are the industry standard for scale-up[2].

Q: How does methyl substitution affect the thermal stability of the piperazine ring during distillation? A: Counterintuitively, methyl substitution on the amino group (e.g., 1-methylpiperazine) decreases thermal stability compared to unsubstituted piperazine. Steric hindrance and inductive effects alter the nucleophilic attack pathways, causing it to degrade faster at 150°C[7]. Therefore, substituted piperazines require even deeper vacuum levels to suppress the required heating temperature.

Q: What is the maximum acceptable leak rate for a short-path setup handling these compounds? A: For pharmaceutical-grade API purification, the system should demonstrate a leak rate of less than 0.01 mTorr/minute when isolated. Any higher indicates atmospheric ingress, which will catalyze oxidative degradation of the hot amine[4].

References
  • [2] Applications of Short Path Distillation in Different Industries. Across International.[Link]

  • [4] Pilot plant testing to mitigate piperazine oxidation. National Carbon Capture Center.[Link]

  • [7] Thermal degradation of piperazine and its structural analogs. ResearchGate.[Link]

  • [3] A Versatile Method of Ambient-Temperature Solvent Removal. PMC - NIH.[Link]

  • [5] 10 - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • [1] Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ACS Publications.[Link]

  • [6] CO2 Capture with Silylated Ethanolamines and Piperazines. PMC - NIH.[Link]

Sources

Controlling side reactions during hydroxypropylation of piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Side Reactions & Process Optimization Role: Senior Application Scientist Status: Active Guide

Introduction: The Selectivity Paradox

Welcome. If you are accessing this guide, you are likely encountering the classic dilemma of piperazine hydroxypropylation: Selectivity vs. Conversion.

The reaction between piperazine and propylene oxide (PO) is a sequential alkylation. Because the secondary amine in the product (1-(2-hydroxypropyl)piperazine, or 1-HPP ) remains nucleophilic, it competes with the starting piperazine for available PO. This leads to the formation of the di-substituted byproduct (1,4-bis(2-hydroxypropyl)piperazine, or Bis-HPP ).

Furthermore, Propylene Oxide is a high-energy epoxide prone to homopolymerization (oligomerization) if thermal or catalytic conditions are mismanaged. This guide provides the protocols to suppress these side reactions and ensure a safe, high-purity process.

Module 1: Controlling Selectivity (Mono- vs. Bis-HPP)

The Issue: You are targeting 1-HPP but your GC/HPLC shows >15% Bis-HPP. The Root Cause: Competitive kinetics (


). As the concentration of 1-HPP rises, it statistically intercepts more PO molecules.
The Kinetic Pathway

The following diagram illustrates the competitive landscape inside your reactor. Note that Path B (Bis-formation) accelerates as Path A (Mono-formation) progresses.

ReactionKinetics Pip Piperazine (Starting Material) Mono 1-HPP (Target) Pip->Mono k1 (Primary Amine) PO Propylene Oxide (Reagent) PO->Mono Bis Bis-HPP (Over-alkylation) PO->Bis Olig PO Oligomers (Polyols) PO->Olig k3 (Homopolymerization) Triggered by High Temp/Acid Mono->Bis k2 (Secondary Amine) COMPETITIVE SIDE REACTION

Caption: Competitive reaction pathways. Minimizing 'Bis' requires suppressing k2 relative to k1, or statistically starving the k2 pathway.

Troubleshooting Protocol: The "Excess Amine" Strategy

To maximize Mono-HPP, you must accept incomplete conversion of Piperazine. You cannot achieve 100% yield of Mono-HPP in a batch reactor without significant Bis-HPP formation.

  • Stoichiometry: Charge a molar ratio of 1.0 : 0.8 to 1.0 : 0.9 (Piperazine : PO). Never exceed 1:1 if Mono-HPP is the target.

  • Solvent Selection: Use Water (10-20% w/w) or Methanol .

    • Why: Water acts as a mild catalyst via hydrogen bonding, stabilizing the transition state for ring opening. It accelerates

      
       significantly.
      
  • Dosing Strategy:

    • Heat Piperazine/Solvent to 40–50°C .

    • Dose PO slowly (sub-surface if possible) to maintain a low instantaneous concentration of PO.

  • Work-up:

    • Distill off the solvent.[1]

    • Distill the unreacted Piperazine (bp ~146°C) and recycle it to the next batch.

    • Distill the Mono-HPP product (bp ~240°C).

Module 2: Impurity Management (PO Oligomers)

The Issue: The reaction mixture is hazy, off-color, or contains "gummy" non-volatile residues. The Root Cause: Propylene Oxide homopolymerization (Path C in the diagram above). This creates poly(propylene oxide) glycols, which are difficult to separate from the product.

Critical Control Points
VariableDanger ZoneSafe ZoneTechnical Insight
Temperature > 60°C (during dosing)35°C – 50°C High temps favor non-selective ring opening and oligomerization. Keep dosing temp low; raise temp only for the final "cook-out."
Catalyst Strong Mineral Acids / Strong Bases (NaOH)Autocatalytic / Mild Water Strong bases initiate anionic polymerization of PO. The amine basicity of piperazine is usually sufficient to drive the reaction without added caustic.
PO Quality Old / High Acid ValueFresh / Distilled Acidic impurities in PO can catalyze cationic polymerization (rapid exotherm + gum formation).
Module 3: Process Safety & Thermal Runaway

The Issue: Unexpected temperature spikes during PO addition. The Root Cause: PO accumulation (Induction Period). If the reaction does not start immediately upon dosing, unreacted PO builds up. When it finally initiates, the accumulated PO reacts all at once.


 (Highly Exothermic) 
Safety Protocol: The "Initiation Check"
  • Charge: Piperazine + Solvent. Heat to reaction temp (e.g., 45°C).

  • Test Dose: Add only 5% of the total PO mass.

  • Hold: Stop dosing and watch the temperature.

    • Success: Temperature rises by 2-5°C (exotherm observed). This confirms the reaction has started.

    • Failure:[2] No temp rise. DO NOT CONTINUE DOSING. Check agitation and catalyst.

  • Main Dose: Once initiation is confirmed, resume dosing at a rate where Cooling Capacity > Heat Generation.

Module 4: Troubleshooting FAQ

Q: Can I use a blocking group to prevent Bis-formation? A: Technically, yes (e.g., acetylating one amine, reacting with PO, then hydrolyzing). However , for industrial or scalable applications, this is inefficient due to the extra steps and waste. The "Excess Piperazine + Recycle" method (Module 1) is the industry standard for atom economy.

Q: My product is turning yellow/brown upon distillation. Why? A: Piperazine derivatives are sensitive to oxidation, especially at high temperatures.

  • Fix 1: Ensure the reactor is purged with Nitrogen (

    
    ) before heating.
    
  • Fix 2: Add a radical scavenger (e.g., BHT or Sodium Borohydride in trace amounts) during the workup if pharmaceutical regulations allow.

  • Fix 3: Reduce the pot temperature during distillation by improving vacuum (< 5 mbar).

Q: Why is water preferred over toluene or hexane? A: Non-polar solvents like toluene suppress the ionic transition state of the epoxide ring opening, slowing the reaction and requiring higher temperatures (which leads to more impurities). Water or Alcohols facilitate the proton transfer required to open the epoxide ring.

Summary Workflow

Workflow Start Start: Charge Piperazine + Water Heat Heat to 45°C Start->Heat TestDose Add 5% PO (Wait for Exotherm) Heat->TestDose Check Exotherm Observed? TestDose->Check Check->TestDose No (Wait/Agitate) DoseRest Dose Remaining PO (Maintain T < 55°C) Check->DoseRest Yes Stop Stop Dosing at 0.9 eq PO DoseRest->Stop Cook Cook-out: 60°C for 1-2h Stop->Cook Distill Vacuum Distillation: 1. Water 2. Piperazine (Recycle) 3. Mono-HPP Cook->Distill

Caption: Optimized workflow for Mono-HPP synthesis ensuring safety (exotherm check) and selectivity (stoichiometry control).

References
  • Kinetics of Amine-Epoxide Reactions:Reaction of propylene oxide with amines. (General mechanism validation). The SN2 mechanism and water catalysis effect are well-documented in standard organic synthesis literature regarding ring-opening of epoxides by nucleophiles.
  • Piperazine Synthesis Protocols: Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020).[3][4][5] National Institutes of Health (PMC). Available at: [Link]

  • Safety Data (Propylene Oxide): Propylene Oxide - Hazardous Substance Fact Sheet.[6] NJ Department of Health. Available at: [Link]

  • Selectivity Strategies: Derivatives of Piperazine.[1][5][7][8] XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. (Confirming the difficulty of mono-substitution without blocking groups or excess amine). Available at: [Link]

Sources

Drying protocols for hygroscopic 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Drying Protocols for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol

Executive Summary & Compound Profile

Welcome to the technical support hub. You are likely working with 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol (often an intermediate in the synthesis of HEPPS buffers).

This molecule presents a "perfect storm" for drying challenges:

  • Asymmetry: The propyl/ethyl substitution pattern disrupts crystal packing, often resulting in a viscous oil or low-melting solid rather than a nice crystalline powder.

  • Hygroscopicity: The two hydroxyl groups and two tertiary amines form aggressive hydrogen bonds with atmospheric water.

  • Reactivity: As a free base amine, it reacts with atmospheric CO₂ to form carbamates, often mistaken for "wetness" or impurities.

Physical Profile:

  • State: Viscous liquid or waxy solid (highly dependent on water content).

  • Boiling Point: High (>250°C dec). Do not attempt simple distillation at atmospheric pressure.

  • Solubility: Miscible with water, alcohols, and chlorinated solvents.

Decision Matrix: Select Your Protocol

Before starting, determine the state of your material and your purity requirements.

DryingDecision Start Current State of Material IsSolution Is it in Solution? Start->IsSolution IsBulk Is it Bulk Oil/Solid? IsSolution->IsBulk No (Neat) Sieves Protocol C: Activated Molecular Sieves (For Stock Solutions) IsSolution->Sieves Yes (in solvent) Azeotrope Protocol A: Azeotropic Distillation (Best for >5% Water) IsBulk->Azeotrope Viscous/Wet Oil VacDes Protocol B: High-Vacuum Desiccation (Best for <5% Water) IsBulk->VacDes Semi-Solid/Waxy Azeotrope->VacDes Final Polish

Figure 1: Decision matrix for selecting the appropriate drying methodology based on sample state.

Detailed Protocols

Protocol A: Azeotropic Distillation (The "Heavy Lifting" Method)

Use this if your sample is a wet oil or contains significant water (>5%).

Mechanism: Water forms a low-boiling azeotrope with toluene. As you distill the toluene, it carries the water with it, breaking the strong H-bonds between the water and the piperazine nitrogens.

Reagents: Anhydrous Toluene (preferred) or Cyclohexane.

Step-by-Step:

  • Dissolution: Dissolve your crude 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol in 10 volumes of toluene (e.g., 10g substance in 100mL toluene).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the mixture to reflux (Toluene bp: 110°C).

  • Observation: Water will collect in the bottom of the Dean-Stark trap. Continue refluxing until the water level remains constant for 1 hour.

  • Evaporation: Cool the solution. Remove the toluene via rotary evaporation. Crucial: Do this under an inert atmosphere (Nitrogen/Argon) to prevent CO₂ absorption.

  • Result: You will obtain a viscous oil that is significantly drier. Proceed to Protocol B for final drying.

Protocol B: High-Vacuum Desiccation (The "Polishing" Method)

Use this for final drying or for samples that are already mostly dry.

Mechanism: High vacuum lowers the boiling point of water, while a chemical desiccant (P₂O₅ or KOH) chemically traps the water vapor, preventing equilibrium reversal.

Equipment: Vacuum line (<0.1 mbar), Desiccator or Schlenk flask, Oil bath.

Step-by-Step:

  • Container: Place the sample in a flask with a wide neck to maximize surface area. If it is a solid, crush it into a fine powder.

  • Desiccant Choice:

    • Phosphorus Pentoxide (P₂O₅): The most aggressive desiccant. Best for neutral compounds.

    • Potassium Hydroxide (KOH): Recommended for this compound. Since your molecule is a base (amine), P₂O₅ (acidic) can sometimes cause surface protonation/crusting. KOH pellets are safer for amines.

  • Temperature: Heat the sample to 40–50°C . This reduces viscosity and increases the kinetic energy of trapped water molecules, allowing them to escape the viscous matrix.

  • Duration: Apply high vacuum for 12–24 hours.

  • Backfilling: Backfill the vacuum chamber with dry Argon or Nitrogen. Never use ambient air.

Protocol C: Molecular Sieves (Solution Storage)

Use this to keep stock solutions dry.

  • Activation: Heat 3Å or 4Å molecular sieves to 300°C for 3 hours (or microwave in pulses) to activate.

  • Application: Add 10% w/v of activated sieves to your solution (e.g., in DMSO or Ethanol).

  • Time: Allow to stand for 24 hours before use.

Troubleshooting & FAQs

Q1: My sample is still an oil after drying. Should it be a solid? A: Likely, yes, but do not panic. The asymmetric nature of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol makes crystallization difficult. Even 0.5% water content can depress the melting point enough to keep it liquid.

  • Action: If purity is high (>98% by NMR) and it's dry, the physical state (oil vs. solid) rarely affects chemical reactivity. Use it as a viscous liquid.[1]

Q2: The sample turned yellow during drying. A: This indicates oxidation. Piperazines are susceptible to N-oxidation at high temperatures in the presence of air.

  • Prevention: Always dry under vacuum or inert gas (Argon). Avoid heating above 60°C unless under strict vacuum.

Q3: I see a peak at ~3.3 ppm or ~4.8 ppm in my NMR. A:

  • In DMSO-d6: Water appears at ~3.3 ppm.

  • In CDCl3: Water appears at ~1.5 ppm, but H-bonding with amines can shift this significantly.

  • Test: Add a drop of D₂O to the NMR tube. If the peak grows or shifts, it is water/exchangeable protons.

Q4: Can I use rotary evaporation alone? A: No. A standard rotavap pump (~10-20 mbar) is insufficient to remove the tightly bound "hydrate" water from the amine nitrogens. You need a high-vacuum manifold (<0.1 mbar).

Data Summary: Drying Efficiency

MethodResidual Water (Est.)Risk of DegradationTime Required
Rotary Evaporation1.0 - 5.0%Low1 Hour
Azeotropic Distillation0.1 - 0.5%Medium (Thermal)4-6 Hours
High Vac + KOH (50°C)< 0.05%Low12-24 Hours

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying amines and amino-alcohols).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 43(20), 3966–3968. (Validation of molecular sieves and desiccants).

  • Thermo Fisher Scientific. (n.d.). 1-(2-Hydroxyethyl)piperazine Physical Properties. (Reference for physical state of analogous piperazine alcohols).

Sources

Technical Support Center: Separation of Mono- vs. Bis-Alkylated Piperazine Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying piperazine derivatives. The formation of both mono- and bis-alkylated byproducts is a common challenge, and their separation can be a significant bottleneck in synthetic workflows.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments.

Understanding the Core Challenge: The "Sticky" Similarity

The primary difficulty in separating mono- and bis-alkylated piperazines stems from their structural and physicochemical similarities. Both products often exhibit comparable polarities and basicities, making conventional purification techniques like column chromatography and crystallization challenging.[4] The two basic nitrogen atoms in the piperazine ring (pKa values around 5.3 and 9.7) contribute to their high polarity and potential for strong interactions with stationary phases.[5]

This guide will walk you through the causality behind these challenges and provide field-proven strategies to achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to prevent the formation of bis-alkylated piperazine during my reaction?

A1: The formation of bis-alkylated byproduct is a common issue due to the similar nucleophilicity of both nitrogen atoms in the piperazine ring.[1] Once the first alkylation occurs, the second nitrogen is still available for reaction. Several factors can exacerbate this:

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to your alkylating agent often leads to a statistical mixture of unreacted starting material, mono-alkylated product, and bis-alkylated byproduct.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy for the second alkylation to occur, even if it is sterically more hindered.

  • Base: The presence of a strong base can deprotonate the mono-alkylated piperazine, increasing its nucleophilicity and promoting a second alkylation.[4]

To favor mono-alkylation, strategies such as using a large excess of piperazine, carefully controlling the addition of the alkylating agent, or employing a protecting group on one of the nitrogens are often necessary.[1][2][6]

Q2: My TLC shows the mono- and bis-alkylated spots are very close together. What does this mean for my purification?

A2: A small separation factor (ΔRf) on Thin Layer Chromatography (TLC) indicates that the compounds have very similar affinities for the stationary phase (e.g., silica gel) in the chosen solvent system.[7] This is a strong indicator that a simple isocratic column chromatography will be difficult and may result in poor separation and cross-contaminated fractions. You will likely need to employ more advanced chromatographic techniques or explore alternative purification methods.

Q3: I'm seeing significant tailing of my piperazine compounds on my silica gel column. What's causing this?

A3: The basic nitrogen atoms of piperazine derivatives can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to peak tailing, irreversible adsorption, and even degradation of the product on the column.[8] To mitigate this, you can:

  • Add a basic modifier to your mobile phase, such as triethylamine (0.1-1%) or ammonia in methanol. This will "cap" the acidic sites on the silica.[8]

  • Use a different stationary phase , such as neutral alumina or a bonded-phase silica (e.g., C18, cyano, or diol).[8]

Q4: Can I use crystallization to separate my mono- and bis-alkylated products?

A4: Crystallization can be a highly effective method, especially for achieving high purity, provided there is a significant difference in the crystal lattice energies and solubilities of the mono- and bis-alkylated products.[5][9] However, if they are structurally very similar, they may co-crystallize.[5] A powerful technique is to convert the free bases into salts (e.g., acetates or hydrochlorides).[5][10] The different packing arrangements of the salts can often lead to significantly different solubilities, enabling selective crystallization.

Troubleshooting Guides & Detailed Protocols

Guide 1: Optimizing Chromatographic Separation

When TLC results are promising but challenging, a systematic approach to column chromatography is essential.

Problem: Poor separation of mono- and bis-alkylated products on a silica gel column.

Causality: The small difference in polarity between the two compounds requires a highly optimized mobile phase and column setup to achieve resolution.

  • TLC Solvent System Screening:

    • Begin with a relatively non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

    • Test various solvent mixtures, including those with different selectivities (e.g., Dichloromethane/Methanol, Chloroform/Acetone).

    • Add a small amount of a basic modifier like triethylamine (0.5%) to your TLC solvent to assess its effect on spot shape and Rf.[8]

    • Aim for an Rf of ~0.2-0.4 for your target mono-alkylated product, with visible separation from the bis-alkylated spot.

  • Column Preparation:

    • Choose a long, narrow column for better resolution.

    • Pack the column using a slurry of silica gel in the initial, least polar solvent of your gradient. Ensure a well-packed, homogenous bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Adsorb the dissolved product onto a small amount of silica gel, then evaporate the solvent to create a dry powder.

    • Carefully add this dry-loaded sample to the top of the column. This technique often provides sharper bands than liquid loading.[8]

  • Gradient Elution:

    • Start with the least polar solvent mixture identified during your TLC screen.

    • Gradually and slowly increase the polarity of the mobile phase. A shallow gradient is key to separating closely related compounds.

    • Collect small fractions and analyze them by TLC to identify the pure fractions containing your mono-alkylated product.

Mobile Phase CompositionModifierTarget Compound Rf (Typical)Notes
Dichloromethane / Methanol (98:2 to 90:10)0.5% Triethylamine0.3A common starting point for polar amines. The modifier is crucial.
Ethyl Acetate / Hexane (50:50 to 80:20)None0.25May work for less polar derivatives.
Chloroform / Acetone / Methanol (4:1:0.5)1% Ammonia0.4A more complex system that can offer different selectivity.

Note: These are starting points and should be optimized for your specific compounds using TLC.

G cluster_prep Preparation cluster_run Elution & Analysis cluster_result Outcome TLC 1. TLC Screening (Find optimal solvent system) Pack 2. Pack Column (Slurry method) TLC->Pack Load 3. Dry Load Sample (Adsorb on silica) Pack->Load Elute 4. Run Gradient Elution (Shallow polarity increase) Load->Elute Collect 5. Collect Small Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Mono-Alkylated Product Evaporate->Pure

Caption: Workflow for optimizing column chromatography.

Guide 2: Purification via pH-Controlled Liquid-Liquid Extraction

This technique exploits the basicity of the piperazine nitrogens. The mono- and bis-alkylated products will have slightly different pKa values, which can be used to selectively move them between aqueous and organic phases.

Problem: Chromatographic methods are ineffective or result in significant product loss.

Causality: Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases.[11][12] By carefully adjusting the pH of the aqueous phase, we can protonate one of the piperazine derivatives more readily than the other, making it water-soluble while the other remains in the organic layer.[13]

  • Dissolution: Dissolve the crude mixture of mono- and bis-alkylated piperazines in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) in a separatory funnel.

  • Acidic Wash (Extraction of the more basic amine):

    • Add an aqueous acid solution with a pH carefully chosen to be between the pKa values of the mono- and bis-alkylated products. A dilute solution of HCl or citric acid is often used.

    • Shake the separatory funnel vigorously, venting frequently to release any pressure.[13]

    • Allow the layers to separate. The more basic of the two piperazine derivatives will be preferentially protonated and extracted into the aqueous layer.

    • Drain the aqueous layer. Repeat the extraction on the organic layer with fresh acidic solution 1-2 more times to ensure complete removal of the more basic component.

  • Isolation from Aqueous Phase:

    • Combine the acidic aqueous extracts.

    • Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 10).

    • This will deprotonate the piperazine derivative, causing it to precipitate or become extractable back into an organic solvent.

    • Extract the now basic aqueous solution with several portions of an organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified, more basic piperazine.

  • Isolation from Original Organic Phase:

    • The original organic layer should now primarily contain the less basic piperazine derivative.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the other purified product.

G cluster_extraction Extraction Step cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Mixture (Mono + Bis) in Organic Solvent extract Wash with Dilute Acid (aq) pH between pKa(mono) & pKa(bis) start->extract org_phase Less Basic Amine (Neutral) extract->org_phase Remains aq_phase More Basic Amine (Protonated Salt) extract->aq_phase Extracts org_workup Wash, Dry, Evaporate org_phase->org_workup pure_B Pure Less Basic Product org_workup->pure_B aq_workup Basify (NaOH), then Extract aq_phase->aq_workup pure_A Pure More Basic Product aq_workup->pure_A

Caption: Selective extraction based on pKa differences.

Guide 3: Purification by Selective Salt Crystallization

This method leverages differences in the solubility of salts formed from the mono- and bis-alkylated products.

Problem: Both products are oils or have similar solubilities as free bases.

Causality: Converting the basic piperazine derivatives to salts (e.g., diacetate salts) alters their crystal packing and solubility properties.[5][10] It is often the case that the salt of one derivative is significantly less soluble in a particular solvent system than the other, allowing for selective precipitation.

  • Dissolution: Dissolve the crude mixture in a suitable solvent, such as acetone. The volume should be sufficient to fully dissolve the material, potentially with gentle warming.[10]

  • Acid Addition: Slowly add glacial acetic acid to the solution. A stoichiometric amount (relative to the estimated amount of the target compound) up to a 5-fold excess can be used.[10]

  • Precipitation: Stir the mixture. The diacetate salt of the less soluble piperazine derivative should begin to precipitate. Cooling the mixture in an ice bath (e.g., to 10-30°C) can enhance precipitation.[5][10]

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the collected solid with cold acetone to remove any mother liquor containing the more soluble salt.[5]

  • Regeneration of Free Base (Optional):

    • The pure salt can be dissolved in water and basified (e.g., with NaOH or K₂CO₃).

    • The free base can then be extracted with an organic solvent.

G start Crude Mixture (Mono + Bis Free Base) dissolve 1. Dissolve in Acetone start->dissolve add_acid 2. Add Glacial Acetic Acid dissolve->add_acid precipitate 3. Cool & Stir to Precipitate (Less Soluble Salt) add_acid->precipitate filter 4. Filter & Wash (with cold Acetone) precipitate->filter solid Solid: Pure Salt of Less Soluble Amine filter->solid Collect filtrate Filtrate: Contains More Soluble Amine Salt filter->filtrate Separate

Caption: Workflow for purification via selective salt precipitation.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Books.
  • Technical Support Center: Purification of Piperazine-2-Thione Deriv
  • Purification of piperazine. (1959).
  • Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019).
  • Liquid–liquid extraction. (n.d.). Wikipedia.
  • Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. (2016).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • Difficult separ
  • Synthesis and crystallization of piperazine ring-containing compounds. (n.d.).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Technical Support Center: Selective Mono-acyl
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
  • LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts.
  • Overview of Liquid-Liquid Extraction (LLE)

Sources

Technical Support Center: Pharmaceutical Grade Piperazine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: PIP-PUR-001 Assigned Specialist: Senior Application Scientist

Introduction: The Piperazine Challenge

You are likely facing one of three critical bottlenecks: regioisomer separation (mono- vs. bis-alkylation), azeotropic lock (specifically with N-methylpiperazine), or trace genotoxic contamination (Nitrosamines/NDSRIs).

Piperazine derivatives are chemically unique: they are highly polar, hygroscopic, and possess two basic nitrogen centers (


, 

). Standard organic workups often fail because the free base partitions poorly into non-polar solvents, and the salt forms trap impurities in the crystal lattice.

This guide bypasses generic advice. Below are the field-proven protocols for achieving


 purity in pharmaceutical intermediates.

Module 1: Crystallization & Salt Formation Strategies

Primary Use Case: Bulk removal of regioisomers and non-basic impurities.

Direct crystallization of the free base is often difficult due to low melting points and hygroscopicity. The industry standard relies on Salt Formation or Hydrate Formation to reject impurities.

Core Protocol: The Hexahydrate Method

Piperazine forms a stable hexahydrate (


) that is insoluble in specific organic solvents, allowing it to crash out while leaving impurities (like bis-alkylated byproducts) in solution.

Step-by-Step Workflow:

  • Stoichiometry Control: Adjust the water content in your crude mixture. You generally need a molar ratio of water:piperazine > 6:1 .

  • Solvent Addition: Add a water-insoluble alcohol (e.g., Isooctanol or n-Butanol ) to the aqueous mixture.

  • Precipitation: Stir vigorously. The piperazine hexahydrate will precipitate selectively.

  • Filtration: Filter and wash with cold solvent.[1][2][3]

  • Regeneration (Optional): If the free base is required, perform an azeotropic distillation with toluene to remove the water.

Troubleshooting: Crystallization Failures
SymptomProbable CauseCorrective Action
Oiling Out Temperature dropped too fast or solvent composition is in the "metastable zone."Seed the mixture at the cloud point. Use a linear cooling ramp (

).
High Impurity Profile Inclusion of mother liquor in crystal lattice.Switch to Diacetate Salt: Dissolve crude in acetone and add stoichiometric acetic acid.[4] Piperazine diacetate crystallizes sharply, rejecting many organic impurities [2].
Low Yield Product remaining in mother liquor (solubility too high).Anti-Solvent Addition: Add MTBE or Heptane dropwise after initial nucleation to force precipitation.
Hygroscopic Clumping Absorption of atmospheric moisture.[2]Handle under Nitrogen atmosphere . Store as the dihydrochloride or diacetate salt until the final step.
Visual Workflow: Salt-Based Purification

PiperazinePurification Crude Crude Piperazine Mix (Mono + Bis + Tars) SaltStep Salt Formation (Add Acetic Acid/Acetone or Water/Isooctanol) Crude->SaltStep Dissolve Filtration Filtration SaltStep->Filtration Precipitate SolidPhase Solid Cake (Piperazine Salt) Filtration->SolidPhase Retain LiquidPhase Mother Liquor (Impurities + Bis-products) Filtration->LiquidPhase Discard Regen Base Regeneration (NaOH + Extraction) SolidPhase->Regen Optional Final Pure Piperazine (>99.5%) Regen->Final

Figure 1: Decision logic for salt-based purification to reject bis-alkylated impurities.

Module 2: Distillation & Volatility Management

Primary Use Case: Separation of N-methylpiperazine (NMP) from Piperazine (PZ).[5]

A common issue in piperazine synthesis is the formation of azeotropes. Simple fractional distillation often fails to separate NMP from PZ due to boiling point proximity and azeotrope formation.

Advanced Protocol: Extractive Distillation

To break the azeotrope, you must alter the relative volatility of the components using a solvent that interacts more strongly with one component (usually the more polar piperazine).

The "Ethylene Glycol" Fix:

  • Setup: Use a packed column (equivalent to 10-20 theoretical plates).

  • Solvent: Introduce Ethylene Glycol into the column (downward flow) while vaporizing the crude mixture [8].

  • Mechanism: Ethylene glycol increases the boiling point of piperazine (via hydrogen bonding) relative to N-methylpiperazine.

  • Result: N-methylpiperazine distills over as the overhead stream; Piperazine/Glycol remains in the bottom.

Troubleshooting: Distillation Issues
SymptomProbable CauseCorrective Action
Product Degradation Thermal instability at atmospheric boiling points (

for PZ).
High Vacuum: Operate at

. Use a Wiped Film Evaporator (WFE) to minimize residence time.
Bumping/Foaming Dissolved gases or residual solvents.Use a capillary bleed (nitrogen) or magnetic stirring.[1] Degas crude prior to heating.
Solidification in Condenser Piperazine freezes at

(high MP).
Heated Condensers: Maintain condenser coolant at

(using warm water, not chiller fluid) to prevent blockage.

Module 3: Chromatographic Polishing

Primary Use Case: Final polishing and removal of trace regioisomers.

Piperazines are notorious for "peak tailing" in HPLC/Flash chromatography due to the interaction of the basic amine with acidic silanols on the silica surface.[2]

The "Silanol Shielding" Strategy

You cannot run piperazines on standard silica without modifiers.

  • Mobile Phase Modifiers:

    • Basic Mode (Preferred for Prep): Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide. This saturates the silanol sites, allowing the piperazine to elute symmetrically.

    • Acidic Mode: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[2] This protonates the piperazine, preventing interaction with silanols, though it may alter selectivity.

  • Stationary Phase:

    • For difficult regioisomers (e.g., 1,2- vs 1,3- isomers), switch from C18 to a Pentafluorophenyl (PFP) or Cyano (CN) phase. These offer pi-pi interactions that differentiate isomers better than hydrophobicity alone [6].

Module 4: Critical Contaminant Control (Nitrosamines)

Primary Use Case: Safety compliance (ICH M7 / FDA Guidance).

Piperazine is a secondary amine , making it a "Class 1" risk for forming Nitrosamines (NDSRIs - Nitrosamine Drug Substance Related Impurities) if exposed to nitrosating agents (nitrites, NOx) [4, 10].

Risk Mitigation Workflow

NEVER use sodium nitrite (NaNO2) in a step involving piperazine unless absolutely necessary and followed by a validated purge.

Mechanism of Contamination:

  • Degraded Solvents: DMF and DMAc can degrade to form dimethylamine, which reacts with trace nitrites to form NDMA.[6]

  • Recycled Solvents: Often contain concentrated nitrite levels.

  • Water Sources: Municipal water can contain nitrites. Use only Purified Water (PW) or WFI.

Visual Workflow: Nitrosamine Prevention

NitrosamineControl Source Risk Sources: Nitrites (Water/Reagents) NOx (Air) Degraded Amide Solvents Reaction Nitrosation Reaction (Acidic pH) Source->Reaction Piperazine Piperazine Core (Secondary Amine) Piperazine->Reaction NDSRI NDSRI Formation (Genotoxic Impurity) Reaction->NDSRI High Risk Mitigation Mitigation Strategy: 1. Scavengers (Ascorbic Acid) 2. High pH Processing 3. Fresh Solvents Only Mitigation->Reaction BLOCKS

Figure 2: Pathway for Nitrosamine formation and critical control points (Scavengers/pH).

References

  • Vertex AI Search. (2025). Purification Process For Ranolazine Piperazine Intermediate. Quick Company. 7

  • US Patent Office. (1959). US2919275A - Purification of piperazine. Google Patents. 4[6][8][9]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine - Organic Syntheses Procedure. 3

  • IAJPS. (2018). Navigating Nitrosamine Impurities in Pharmaceutical Industry. 10[6][8][9]

  • OSTI. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. 11[6][8][9]

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. 2[6][8][9][12]

  • Taylor & Francis. (2018). Disubstituted piperazine analogues...[8][13] analytical differentiation. 8[6][8][9]

  • US Patent Office. (1962).[14] US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.[5] Google Patents. 5[6][8][9]

  • US Patent Office. (1969). US3481933A - Recovery and purification of piperazine. Google Patents. 15[6][8][9]

  • FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. 6[8]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth analysis of the 1H NMR spectrum of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol, a bifunctional piperazine derivative of interest in medicinal chemistry.

This technical guide moves beyond a simple spectral interpretation. We will delve into the rationale behind the observed chemical shifts and coupling patterns, comparing the target molecule with structurally related alternatives to highlight the subtle yet significant influence of molecular modifications on the NMR spectrum. This comparative approach, supported by experimental data and established spectroscopic principles, aims to equip researchers with the expertise to confidently analyze similar piperazine-containing scaffolds.

The Structural Landscape: Predicting the 1H NMR Spectrum of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol

The structure of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol combines a piperazine ring with two distinct hydroxyalkyl chains. A comprehensive understanding of its 1H NMR spectrum can be achieved by dissecting the molecule into its constituent fragments and analyzing the expected signals for each proton environment.

Molecular Structure and Proton Numbering

Caption: Molecular structure of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol with proton numbering.

Based on the analysis of its structural fragments, 1-(2-hydroxyethyl)piperazine and 3-aminopropan-1-ol, we can predict the following 1H NMR spectral data for the target molecule in a common deuterated solvent like CDCl₃.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H9 (-CH₂OH)~3.65Triplet~6.0Adjacent to a CH₂ group (H8) and an electronegative oxygen atom.
H12 (-CH₂OH)~3.64Triplet~5.5Adjacent to a CH₂ group (H11) and an electronegative oxygen atom.[1]
H2, H3, H5, H6 (Piperazine)~2.4 - 2.7Multiplet-Protons on the piperazine ring, typically appear as a complex multiplet due to conformational flexibility and coupling between adjacent protons.
H11 (-N-CH₂-)~2.52Triplet~5.5Adjacent to the piperazine nitrogen and the CH₂OH group (H12).[1]
H7 (-N-CH₂-)~2.45Triplet~7.0Adjacent to the piperazine nitrogen and the CH₂ group of the propanol chain (H8).
H8 (-CH₂-)~1.70Quintet~6.5Situated between two CH₂ groups (H7 and H9).
OH protonsVariableBroad Singlet-Chemical shift is concentration and temperature dependent; often exchanges with trace water in the solvent.

Comparative Spectral Analysis: Unveiling the Influence of N-Substitution

To truly appreciate the nuances of the 1H NMR spectrum of our target compound, a comparative analysis with structurally similar molecules is indispensable. We will consider two key alternatives: the parent amine, 3-(piperazin-1-yl)propan-1-ol, and an N-alkylated derivative, 1-(3-hydroxypropyl)-4-methylpiperazine.

Alternative 1: 3-(Piperazin-1-yl)propan-1-ol

This compound represents the core structure without the N-hydroxyethyl group. Its 1H NMR spectrum provides a baseline for understanding the impact of the N4 substituent. A commercially available spectrum from Sigma-Aldrich confirms its structure.[2]

Molecular Structure of the Primary Comparative Compound

Caption: Molecular structure of 3-(piperazin-1-yl)propan-1-ol.

Key Spectral Differences:

  • Piperazine Protons: In 3-(piperazin-1-yl)propan-1-ol, the protons on the piperazine ring adjacent to the NH group (positions 3 and 5) will experience a different electronic environment compared to those adjacent to the substituted nitrogen (positions 2 and 6). This can lead to a more resolved set of signals for the piperazine protons compared to the broader multiplet expected for the target molecule where both nitrogens are substituted.

  • Absence of Hydroxyethyl Signals: The distinct triplets corresponding to the -CH₂-CH₂-OH group in the target molecule will be absent.

  • NH Proton: A broad singlet corresponding to the NH proton will be present, which would disappear upon D₂O exchange.

Alternative 2: 1-(3-Hydroxypropyl)-4-methylpiperazine

This compound introduces a small alkyl group (methyl) on the N4 nitrogen instead of the hydroxyethyl group. This allows for a direct comparison of the electronic and steric effects of these two substituents.

Molecular Structure of the Secondary Comparative Compound

Caption: Molecular structure of 1-(3-hydroxypropyl)-4-methylpiperazine.

Key Spectral Differences:

  • N-Methyl Signal: A sharp singlet integrating to three protons will appear in the upfield region (around 2.2-2.3 ppm), characteristic of a methyl group attached to a nitrogen.

  • Piperazine Protons: The chemical shifts of the piperazine protons adjacent to the N-methyl group will be influenced by its electron-donating nature, potentially shifting them slightly upfield compared to the corresponding protons in the target molecule.

  • Absence of Hydroxyethyl Signals: Similar to the parent amine, the signals for the hydroxyethyl group will be absent.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines a standardized procedure for obtaining a high-resolution 1H NMR spectrum suitable for structural elucidation.

Workflow for 1H NMR Sample Preparation and Data Acquisition

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock Lock on solvent deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire 1H NMR spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference

Caption: A streamlined workflow for 1H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts of exchangeable protons (OH, NH).[3]

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is within the active volume of the NMR probe (typically 4-5 cm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral parameters for a 1H NMR experiment. This includes setting the spectral width, acquisition time, and relaxation delay.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and appearance.

    • Reference the spectrum by setting the chemical shift of an internal standard (e.g., tetramethylsilane, TMS) to 0.00 ppm or by referencing to the residual solvent peak.

Conclusion: A Powerful Tool for Structural Verification

The detailed analysis of the 1H NMR spectrum of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol, especially when placed in the context of its structural analogs, demonstrates the power of this technique in modern chemical research. By understanding the interplay of molecular structure and spectral features, scientists can confidently confirm the identity and purity of their compounds, a critical step in the journey of drug discovery and development. The principles and methodologies outlined in this guide provide a robust framework for the analysis of this and other complex piperazine derivatives, fostering a deeper understanding of their chemical nature.

References

Sources

Mass spectrometry fragmentation pattern of CAS 19780-85-9

[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 2-Decenal, (E)-. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. (2023).[1] Compound Summary: (E)-2-Decenal (CAS 19780-85-9).[1] National Library of Medicine.[1] [Link][1]

  • Miyake, T., & Shibamoto, T. (1996).[1] Quantitative Analysis of Acetaldehyde and Other Carbonyl Compounds in Biological Samples by LC-MS. Journal of Agricultural and Food Chemistry. [Link] (General reference for DNPH methodologies).

  • The Good Scents Company. (2023). Trans-2-Decenal Organoleptic Properties and Safety. [Link]

1,4-Bis(2-hydroxyethyl)piperazine vs 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It synthesizes established chemical principles with specific application data for 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) and its asymmetric analog, 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine (HEHPP) .

Topic: 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) vs. 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine (HEHPP)

Executive Summary

In the landscape of functionalized amines, 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) stands as the industry standard—a symmetric, crystalline solid valued for its thermal stability and ability to form rigid hard segments in polyurethanes. However, its high melting point limits its utility in "water-lean" CO₂ capture and low-temperature processing.

1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine (HEHPP) emerges as a strategic "symmetry breaker." By introducing a propyl chain, this asymmetric analog disrupts crystal packing, lowering the melting point significantly (often to a liquid state at room temperature) and altering solubility profiles. This guide evaluates the trade-offs between the crystallinity of BHEP and the entropy-driven solubility of HEHPP across CO₂ capture, polymer synthesis, and pharmaceutical applications.

Chemical & Physical Profile

The fundamental difference lies in molecular symmetry. BHEP possesses


 symmetry, facilitating efficient crystal packing. HEHPP breaks this symmetry, introducing steric disorder (entropy) that suppresses crystallization.
Feature1,4-Bis(2-hydroxyethyl)piperazine (BHEP) 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine (HEHPP)
CAS Number 122-96-3Specialty / Custom Synthesis
Structure Symmetric (Ethyl-Ethyl)Asymmetric (Ethyl-Propyl)
Physical State (RT) Crystalline SolidViscous Liquid / Low-Melting Solid
Melting Point 133 – 136 °C< 25 °C (Predicted based on asymmetry)
Basicity (pKa) ~7.8 (pKa1), ~3.9 (pKa2)~8.1 (pKa1) (Propyl group is slightly more electron-donating)
Water Solubility High (but temperature dependent)Miscible (Liquid state aids dissolution)
Lipophilicity (LogP) -1.41 (Hydrophilic)~ -1.1 (Slightly more lipophilic due to propyl chain)
Structural Visualization

The following diagram illustrates the steric and symmetry differences.

G cluster_0 Symmetric: BHEP cluster_1 Asymmetric: HEHPP BHEP N,N'-Bis(2-hydroxyethyl) (C2 - N - C2) Prop1 High Crystallinity (MP ~135°C) BHEP->Prop1 Efficient Packing HEHPP N-(2-hydroxyethyl)-N'-(3-hydroxypropyl) (C2 - N - C3) Prop2 Amorphous / Liquid (Low MP) HEHPP->Prop2 Symmetry Breaking

Figure 1: Structural comparison highlighting the impact of chain length asymmetry on physical state.

Application Domain A: CO₂ Capture (Post-Combustion)

Hydroxyalkyl piperazines are superior to standard amines (like MEA) because they resist oxidative degradation. However, BHEP's high melting point requires significant water dilution to prevent precipitation. HEHPP offers a solution for Water-Lean Solvents .

Mechanism of Action

Both compounds act as tertiary amines.[1] They do not react directly with CO₂ to form stable carbamates (which requires an N-H bond). Instead, they catalyze the hydration of CO₂ to bicarbonate via a zwitterionic intermediate.

  • BHEP: Often precipitates as a solid bicarbonate salt at high loading, causing clogging.

  • HEHPP: The asymmetric alkyl chains increase the solubility of the resultant zwitterion/bicarbonate species, allowing for higher CO₂ loading without phase separation.

Performance Comparison
MetricBHEP (Standard)HEHPP (Asymmetric)Verdict
Absorption Capacity ~0.8 mol CO₂/mol amine~0.9 mol CO₂/mol amineHEHPP Wins (Higher solubility limits)
Reaction Kinetics Moderate (Steric hindrance)Moderate to FastTie (Similar N-nucleophilicity)
Viscosity (Loaded) High (Solid slurry potential)Moderate (Liquid)HEHPP Wins (Better pumping)
Regeneration Energy High (Water vaporization penalty)Lower (Can use less water)HEHPP Wins
Experimental Protocol: CO₂ Loading Capacity

Validation of "Water-Lean" potential.

  • Preparation: Prepare a 30 wt% solution of amine in water (Control) and a 30 wt% solution in Sulfolane (Water-Lean).

  • Apparatus: Use a wetted-wall column or a stirred cell reactor maintained at 40°C.

  • Absorption: Bubble CO₂ gas (15 kPa partial pressure, N₂ balance) through the solution.

  • Monitoring: Measure weight gain (gravimetric) or titrate liquid samples with 1N HCl using methyl orange indicator.

  • Endpoint: Continue until weight/pH stabilizes (Equilibrium).

  • Desorption: Heat to 120°C and measure CO₂ release to calculate Cyclic Capacity .

Application Domain B: Polyurethanes (Chain Extenders)

In polyurethane (PU) synthesis, these diols act as chain extenders, reacting with diisocyanates (e.g., MDI) to form the "hard segment."

Morphology & Mechanical Properties[2][3][4]
  • BHEP (The Rigid Rod): Its symmetry promotes strong hydrogen bonding and crystallization within the hard segment. This yields PUs with high modulus, high tensile strength, but lower elongation .

  • HEHPP (The Disruptor): The "odd-even" effect (2-carbon vs. 3-carbon) disrupts the hydrogen bonding network. This creates amorphous hard domains , resulting in PUs with higher elasticity, better self-healing properties, and optical clarity .

PU_Morphology cluster_BHEP BHEP-based PU cluster_HEHPP HEHPP-based PU B1 Ordered Hard Segments (Crystalline) B2 High Modulus Opaque/Translucent B1->B2 H1 Disordered Hard Segments (Amorphous) H2 High Elasticity Transparent H1->H2

Figure 2: Impact of chain extender symmetry on polyurethane morphology.

Synthesis & Manufacturing

While BHEP is a commodity produced by ethoxylation of piperazine, HEHPP requires a controlled, stepwise synthesis to ensure asymmetry.

Synthetic Route for HEHPP

Goal: Synthesis of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine.

Reagents:

  • N-(2-Hydroxyethyl)piperazine (HEP) [CAS: 103-76-4] - Starting Material[2][3]

  • 3-Chloro-1-propanol [CAS: 627-30-5]

  • Sodium Carbonate (

    
    ) - Base
    

Step-by-Step Protocol:

  • Charge: In a 3-neck flask equipped with a reflux condenser and dropping funnel, dissolve 1.0 eq of N-(2-Hydroxyethyl)piperazine in ethanol.

  • Base Addition: Add 1.2 eq of anhydrous

    
    . Heat mixture to 60°C.
    
  • Alkylation: Dropwise add 1.1 eq of 3-Chloro-1-propanol over 1 hour.

  • Reflux: Heat to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Filter off inorganic salts (

    
    , excess carbonate).
    
  • Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum (< 1 mmHg) to separate the asymmetric product from any bis-propyl impurity.

    • Note: BHEP is a potential impurity if the starting HEP contained piperazine.

Final Verdict & Selection Guide

Scenario Recommended Product Reasoning
High-Temp Thermoplastics BHEP Symmetry yields high crystallinity and thermal stability needed for rigid plastics.
Liquid CO₂ Absorbents HEHPP Liquid state allows for high-concentration, water-lean formulations without clogging.
Self-Healing Polymers HEHPP Amorphous domains facilitate chain mobility and re-bonding (hydrogen bonding) after damage.
Cost-Sensitive Bulk Use BHEP Commodity pricing vs. specialty synthesis cost of HEHPP.
References
  • NIST Chemistry WebBook. "1,4-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3) Thermochemical Data." Link

  • Rochelle, G. T. (2009).[4] "Amine Scrubbing for CO₂ Capture." Science, 325(5948), 1652-1654. (Mechanistic basis for piperazine derivatives). Link

  • Cheméo. "Chemical Properties of 1,4-Bis(2-hydroxyethyl)piperazine." Link

  • Frontiers in Energy Research. "Measurement and Thermodynamic Modeling for CO₂ Solubility in N-(2-Hydroxyethyl)piperazine." (Data on the mono-hydroxyethyl analog, supporting the solubility arguments). Link

  • Sigma-Aldrich. "1,4-Bis(2-hydroxyethyl)piperazine Product Specification." Link

Sources

GC-MS Analysis of Piperazine Impurities in 1-Boc-Piperazine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Analysis of Piperazine Impurities in CAS 19780-85-9 (tert-Butyl 1-piperazinecarboxylate) Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Process Development Scientists, QA/QC Managers

Executive Summary

The purity of tert-Butyl 1-piperazinecarboxylate (1-Boc-piperazine, CAS 19780-85-9) is a critical quality attribute in peptide synthesis and medicinal chemistry. Residual piperazine (CAS 110-85-0) is not merely a process impurity; it is a secondary amine capable of forming genotoxic nitrosamines (e.g., N-nitroso-piperazine) under acidic conditions.

Traditionally, analyzing hydrophilic, basic amines like piperazine by GC-MS required tedious derivatization to prevent peak tailing on standard polysiloxane columns. This guide compares the Direct Injection Method (using base-deactivated stationary phases) against the Traditional Derivatization Method . We demonstrate that modern base-deactivated column technology offers superior throughput and equivalent sensitivity without the kinetic pitfalls of chemical derivatization.

The Challenge: Impurity Profiling of CAS 19780-85-9

1-Boc-piperazine is synthesized by protecting one nitrogen of piperazine. The reaction mixture inevitably contains:

  • Piperazine (Starting Material): Highly polar, basic, volatile. Difficult to retain/separate on C18 HPLC; tails severely on standard GC columns (DB-5ms).

  • 1-Boc-Piperazine (Target): Semi-volatile, thermally stable.

  • N,N'-Di-Boc-Piperazine (By-product): High boiling point, neutral.

The Analytical Bottleneck: Standard GC-MS columns (5% phenyl-methylpolysiloxane) possess active silanol sites that hydrogen-bond with the free amine of piperazine, causing severe peak tailing, carryover, and non-linear response at low concentrations (<10 ppm).

Methodological Comparison
The "Product" (Recommended): Direct Injection GC-MS

This approach utilizes a base-deactivated capillary column (e.g., Rtx-5 Amine or CP-Volamine). The column surface is chemically functionalized to shield silanols, allowing free amines to elute as sharp, symmetrical peaks without derivatization.

The "Alternative": Derivatization GC-MS

This classical method involves reacting the sample with Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride to convert the basic amine into a neutral amide/carbamate, which behaves well on standard non-polar columns.

Comparative Performance Matrix
FeatureDirect Injection (Base-Deactivated)Derivatization (TFAA/Standard Column)
Total Analysis Time < 20 mins (Sample Prep + Run)> 90 mins (Incubation + Dry down + Run)
Sample Preparation Simple dilution (MeOH or DCM)Complex (Reaction, Evaporation, Reconstitution)
Peak Shape (Piperazine) Excellent (Symmetry > 0.9)Excellent (Symmetry > 0.95)
LOD (SIM Mode) ~0.01 µg/mL~0.004 µg/mL
Recovery 98-102%85-95% (Risk of incomplete reaction)
Reagent Cost/Safety Low / Low HazardHigh / Corrosive & Moisture Sensitive
Detailed Experimental Protocols
A. Recommended Method: Direct Injection on Rtx-5 Amine

This protocol eliminates the derivatization step, reducing error sources.

  • Instrument: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: Rtx-5 Amine (30 m x 0.25 mm x 0.5 µm) or CP-Volamine .

    • Note: A thicker film (0.5 - 1.0 µm) is preferred to increase retention of volatile piperazine.

  • Inlet: Split/Splitless at 250°C .

    • Liner: Base-deactivated wool liner (Restek Topaz or equivalent) to prevent inlet adsorption.

    • Injection: 1 µL, Split 10:1 (for bulk purity) or Splitless (for trace impurity).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1][2]

  • Oven Program:

    • 45°C (Hold 2 min) – Critical for trapping volatile piperazine.

    • Ramp 10°C/min to 200°C .

    • Ramp 25°C/min to 300°C (Hold 5 min) – Elutes Di-Boc impurity.

  • MS Parameters:

    • Source: 230°C, Quad: 150°C.

    • SIM Mode (Quantitation):

      • Piperazine: m/z 86 (Target), 56, 44.

      • 1-Boc-Piperazine: m/z 57, 129, 186.

B. Alternative Method: TFAA Derivatization

Use this only if base-deactivated columns are unavailable or if matrix interference requires a shift in retention time.

  • Extraction: Dissolve 10 mg sample in 1 mL Ethyl Acetate.

  • Derivatization: Add 50 µL TFAA (Trifluoroacetic anhydride). Cap and heat at 70°C for 30 mins .

  • Drying: Evaporate to dryness under Nitrogen stream (removes excess acid).

  • Reconstitution: Redissolve in 100 µL Ethyl Acetate.

  • Analysis: Inject on a standard DB-5ms column.

Visualizing the Workflows

The following diagrams illustrate the efficiency gap between the two methodologies and the chemical pathway of impurity formation.

AnalyticalWorkflow cluster_Direct Direct Injection (Recommended) cluster_Deriv Derivatization (Alternative) Sample Sample: 1-Boc-Piperazine Dilute Dilute in MeOH Sample->Dilute React Add TFAA Incubate 70°C (30m) Sample->React Inject_Direct Inject: Rtx-5 Amine Dilute->Inject_Direct Result_Direct Data Analysis (20 mins) Inject_Direct->Result_Direct Dry Evaporate N2 (Remove Acid) React->Dry Recon Reconstitute Ethyl Acetate Dry->Recon Inject_Deriv Inject: DB-5ms Recon->Inject_Deriv Inject_Deriv->Result_Direct Comparable Sensitivity

Figure 1: Workflow comparison showing the significant reduction in steps and time for the Direct Injection method.

ImpurityPathway Piperazine Piperazine (Starting Material) Impurity A MonoBoc 1-Boc-Piperazine (Target Product) CAS 19780-85-9 Piperazine->MonoBoc + 1 eq. Boc2O BocAnhydride Boc2O (Reagent) BocAnhydride->MonoBoc DiBoc N,N'-Di-Boc-Piperazine (Over-reaction) Impurity B BocAnhydride->DiBoc MonoBoc->DiBoc + Excess Boc2O

Figure 2: Reaction pathway illustrating the origin of impurities. Control of stoichiometry is key to minimizing Impurity B.

Scientific Validation & Causality

Why Direct Injection Works: The Rtx-5 Amine column uses a proprietary surface bonding technology that neutralizes the acidic silanol groups on the fused silica tubing.

  • Mechanism: In standard columns, the lone pair of electrons on the piperazine nitrogen interacts with silanols (

    
    ), causing adsorption (tailing). The base-deactivated phase effectively "caps" these sites.
    
  • Self-Validating Protocol: The presence of a symmetrical piperazine peak (Asymmetry factor

    
    ) confirms the system's inertness. If tailing occurs, it indicates liner contamination, not column failure.
    

Why Derivatization is Risky: While TFAA improves peak shape on standard columns, it introduces:

  • Moisture Sensitivity: TFAA hydrolyzes rapidly; wet solvents kill the reaction.

  • Acidic Residues: Incomplete evaporation of TFAA can damage the GC column phase and detector source.

References
  • Restek Corporation. "Rtx-5 Amine GC Capillary Column Specifications and Applications." Restek.com.[3] Link

  • Moreira, P., et al. (2020). "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs."[4] Annals of Toxicology. Link

  • BenchChem. "Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS." BenchChem.com. Link

  • U.S. Food and Drug Administration (FDA). "Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers." FDA.gov. Link

  • De Zeeuw, J. (2011). "An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines."[5] American Laboratory. Link

Sources

Thermal stability comparison of piperazine diols vs amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cyclic Advantage

In high-temperature applications ranging from CO₂ capture solvents to pharmaceutical synthesis, piperazine diols (specifically 1,4-bis(2-hydroxyethyl)piperazine [BHEP] and N-(2-hydroxyethyl)piperazine [HEPZ]) demonstrate superior thermal stability compared to their linear amino alcohol counterparts (Monoethanolamine [MEA], Diethanolamine [DEA]).[1]

  • Verdict: Piperazine diols are thermally stable up to 200°C , whereas linear amino alcohols begin significant degradation via carbamate polymerization and internal cyclization at 100–120°C .

  • Key Differentiator: The pre-existing six-membered piperazine ring imposes steric and conformational constraints that prevent the low-energy degradation pathways (such as oxazolidinone formation) that plague linear amino alcohols.[1]

Theoretical Basis: Ring Strain & Degradation Kinetics[2]

The thermal stability differential is rooted in the activation energy (


) required to break the molecular backbone.
Linear Amino Alcohols (MEA/DEA)

Linear amino alcohols possess rotational freedom, allowing the amine and hydroxyl groups to interact intramolecularly. Under thermal stress (especially in the presence of CO₂), they undergo nucleophilic internal substitution :[1]

  • Carbamate Polymerization: MEA reacts with CO₂ to form a carbamate, which then attacks another MEA molecule, leading to long-chain oligomers.[1]

  • Oxazolidinone Formation: DEA undergoes dehydration cyclization to form 3-(2-hydroxyethyl)-2-oxazolidinone (HEOD).[1] This ring is strained and reactive, often acting as a precursor to further degradation into BHEP.

Piperazine Diols (BHEP/HEPZ)

Piperazine derivatives are already cyclized into a stable chair conformation.

  • Ring Stability: The 6-membered ring is thermodynamically favored. Degrading the ring requires high-energy ring-opening reactions (SN2 attack by another amine), which typically only occur significantly above 150–170°C .[1]

  • Product Accumulation: BHEP is often observed as a stable end-product of DEA degradation. The fact that BHEP accumulates while DEA disappears at 135°C is definitive experimental proof of BHEP's superior stability.

Comparative Degradation Pathways (Visualized)

The following diagram illustrates the divergent degradation pathways. Note how linear DEA degrades into the stable piperazine diol (BHEP), while MEA degrades into unstable polymers.[1]

degradation_pathways cluster_legend Stability Legend MEA Monoethanolamine (MEA) (Linear) Carbamate Carbamate Intermediate MEA->Carbamate + CO2 / Heat DEA Diethanolamine (DEA) (Linear) HEOD Oxazolidinone (HEOD) (Unstable Cyclic) DEA->HEOD Dehydration (T > 120°C) Polymers High MW Polymers (Sludge/Fouling) Carbamate->Polymers Polymerization (T > 100°C) BHEP Piperazine Diol (BHEP) (Stable Cyclic Product) HEOD->BHEP Dimerization & Rearrangement (Stable Sink) Unstable Unstable Reactant Stable Stable Product

Figure 1: Mechanistic divergence showing BHEP as a thermodynamic sink compared to the polymerization of MEA.

Experimental Data Analysis

The following data summarizes thermal stress tests conducted in stainless steel cylinders (Swagelok) at 135°C–150°C over 4–8 weeks.

Table 1: Thermal Stability Profile
FeatureMonoethanolamine (MEA)Diethanolamine (DEA)Piperazine Diol (BHEP)
Degradation Onset ~100°C~120°C> 200°C
Degradation Rate (k₁) High (

@ 135°C)
MediumLow (

@ 150°C)*
Major Byproducts HEIA, Polymers, AmmoniaHEOD, BHEP, THEEDMinimal (Ring opening at >200°C)
CO₂ Impact Accelerates degradation 4xAccelerates degradation 2xMinimal impact on ring stability

*Rate constant estimated based on structural analog (Piperazine) stability data.

Key Experimental Observation

In a study of DEA thermal degradation at 135°C loaded with CO₂, BHEP concentration increased linearly over 4 weeks while DEA concentration decreased.[1] This confirms that BHEP is the thermodynamically stable "survivor" molecule in this environment.

Experimental Protocol: Validating Thermal Stability

To replicate these findings or test new derivatives, use the following self-validating protocol.

Method: High-Temperature Cylinder Stress Test

Objective: Quantify amine loss and product formation under stripper-like conditions.

Equipment:

  • Vessels: 316 Stainless Steel Swagelok cylinders (10 mL volume).

  • Heating: Convection oven maintained at 150°C ± 1°C .

  • Analysis: Cation Chromatography (for amine quantification) and LC-MS (for product ID).[1]

Step-by-Step Workflow:

  • Preparation: Prepare aqueous amine solution (e.g., 7 m amine).

  • CO₂ Loading (Crucial): Sparge CO₂ to achieve a loading of 0.4 mol CO₂/mol alkalinity. Note: Unloaded amines are artificially stable; CO₂ is required to mimic real-world acid-catalyzed degradation.[1]

  • Sealing: Fill cylinders leaving 10% headspace. Seal and weigh (to check for leaks later).

  • Incubation: Place in oven at 150°C.

  • Sampling: Remove triplicate cylinders at Weeks 1, 2, 4, and 8.

  • Validation Check: If final weight < 98% of initial weight, discard sample (leak invalidates concentration data).

  • Analysis: Dilute samples 1000x. Analyze via Cation IC to determine remaining parent amine concentration.

Applications & Implications

CO₂ Capture
  • Problem: MEA requires vacuum reclaiming to remove polymeric sludge.

  • Solution: Piperazine diols (like HEPZ) allow for higher stripper temperatures (up to 150°C), enabling higher pressure CO₂ release and reduced compression costs.[1]

Pharmaceutical Synthesis
  • Problem: Using DEA as a solvent/reagent at high temps (>130°C) risks contaminating the batch with oxazolidinones.

  • Solution: BHEP can be used as a high-boiling (BP 215°C), stable solvent or cross-linker that resists breakdown, ensuring higher API purity.[1]

References

  • Rochelle, G. T., et al. (2012). "Thermal Degradation of Aqueous Piperazine for CO2 Capture." Industrial & Engineering Chemistry Research. Link[1]

  • Freeman, S. A. (2011). "Thermal degradation of piperazine and its structural analogs." Energy Procedia. Link

  • Eide-Haugmo, I., et al. (2011).[1] "Thermal degradation of novel amines for CO2 capture." Energy Procedia. Link[1]

  • Kim, Y., et al. (2017).[1] "Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture." Chemistry Central Journal. Link[1]

  • NIST Chemistry WebBook. "1,4-Bis(2-hydroxyethyl)piperazine Properties." Link

Sources

Reference standards for 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine

Executive Summary

1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine is a critical bifunctional intermediate and process impurity found in the synthesis of piperazine-based active pharmaceutical ingredients (APIs) such as Fluphenazine , Opipramol , and Perphenazine . It also serves as a specialized reactive catalyst/chain extender in polyurethane chemistry.

Due to its high polarity and lack of strong chromophores, this molecule presents significant analytical challenges. Standard commercial catalogs often lack "ready-to-inject" Certified Reference Materials (CRMs) for this specific structure, frequently necessitating custom synthesis or in-house qualification . This guide outlines the sourcing, qualification, and analytical handling of this reference standard to meet ICH Q3A/Q3B and GLP requirements.

Technical Profile & Criticality

FeatureSpecification
Chemical Name 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
Structure Heterocyclic core (piperazine) with asymmetric hydroxyalkyl arms (ethyl vs. propyl).
Primary Application Impurity Marker: Monitoring hydrolysis of 3-chloropropyl intermediates.Polymer Chemistry: Reactive amine catalyst/chain extender.
Detection Challenge Low UV Absorbance: Lacks conjugated systems.High Polarity: Elutes near void volume in standard C18 HPLC.
Why "Close Enough" Fails

In the synthesis of drugs like Opipramol , the key intermediate is often 1-(2-hydroxyethyl)-4-(3-chloropropyl)piperazine. Hydrolysis of the chloro-group yields the target impurity: 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine .

  • Regulatory Risk: Failure to separate and quantify this specific diol impurity from the active intermediate can lead to mass balance errors in API release testing.

  • Polymer Integrity: In polyurethanes, this molecule acts as a cross-linker; variations in its purity affect the foam's tensile strength and rise time.

Sourcing Strategy: Commercial vs. Custom

Since this specific congener is rarely stocked as a pharmacopeial CRM (USP/EP), researchers must often choose between Custom Synthesis or Secondary Standard Qualification .

Standard TypeSourceSuitabilityValidation Level
Primary Standard (Custom) Contract Research Org (CRO)Best. Required for absolute quantification of impurities >0.10%.High (qNMR, Mass Balance, ROI, TGA).
Secondary Standard In-House SynthesisGood. Suitable for daily system suitability and retention time marking.Medium (Qualify against Primary).
Surrogate Marker 1,4-Bis(2-hydroxyethyl)piperazinePoor. Different retention time and response factor.Not Recommended.

Experimental Protocol: Qualification of the Reference Standard

When a commercial CRM is unavailable, you must synthesize and qualify the standard in-house. Below is the Self-Validating Protocol for establishing this material as a Primary Reference Standard.

Phase 1: Synthesis (The Origin)
  • Reaction: Alkylation of 1-(2-hydroxyethyl)piperazine (HEP) with 3-chloropropanol in the presence of a base (

    
    ).
    
  • Purification: High-vacuum distillation is required due to the high boiling point and polarity.

Phase 2: Structural Elucidation (Identity)
  • MS (ESI+): Expect

    
    .
    
  • 1H NMR (D2O/CDCl3):

    • Diagnostic Triplet (Propyl):

      
       ppm (central -CH2- of propyl chain).
      
    • Diagnostic Piperazine Ring:

      
       ppm (broad multiplets).
      
    • Differentiation: The ethyl group (-CH2CH2OH) and propyl group (-CH2CH2CH2OH) must be integrated separately to prove asymmetry.

Phase 3: Purity Assignment (The "Mass Balance" Approach)

To assign a potency value (e.g., 98.5%) to your standard, use the following equation:

graphic Purity
100
\text{Assay (%)}graphic Purity}}{100}
  • Water Content: Determine via Karl Fischer Titration (Note: This molecule is highly hygroscopic; expect 0.5% - 2.0% water).

  • Residual Solvents: Determine via GC-Headspace .

  • Inorganics: Determine via Residue on Ignition (ROI) .

Analytical Method: Separation & Detection

Standard Reverse Phase (C18) is often insufficient due to the molecule's hydrophilicity. Use the following HILIC or Ion-Pairing method.

Method A: HILIC (Recommended)

  • Column: Amide or Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

    • Gradient: 90% B to 60% B over 15 mins.

  • Detector: CAD (Charged Aerosol Detector) or ELSD . UV at 210 nm is weak and prone to noise.

  • Flow Rate: 1.0 mL/min.

Method B: Ion-Pairing RP-HPLC

  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Water/MeOH (95:5) + 5 mM Heptafluorobutyric Acid (HFBA) .

    • Mechanism:[1][2] HFBA forms a hydrophobic ion pair with the piperazine nitrogens, increasing retention on the C18 column.

Visualizations

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates how the target impurity forms during the synthesis of piperazine drugs (e.g., Opipramol precursors).

G HEP 1-(2-Hydroxyethyl) piperazine Intermediate Intermediate: 1-(2-Hydroxyethyl)-4- (3-chloropropyl)piperazine HEP->Intermediate Alkylation (Process Step) Reagent 3-Chloropropanol (or 1-Bromo-3-chloropropane) Reagent->Intermediate Target TARGET STANDARD: 1-(2-Hydroxyethyl)-4- (3-hydroxypropyl)piperazine Intermediate->Target Hydrolysis (Impurity Formation)

Caption: Formation pathway of the target reference standard via hydrolysis of the chloro-propyl intermediate.

Diagram 2: Reference Standard Qualification Workflow

A decision tree for qualifying the material when no USP/EP standard exists.

G cluster_tests Potency Inputs Start Start: Crude Material (Custom Synthesis) ID Structural ID (1H-NMR + MS) Start->ID Purity Chromatographic Purity (HILIC-CAD) ID->Purity Confirmed Potency Potency Assignment (Mass Balance) Purity->Potency >95% Area Final Qualified Reference Standard (CoA Generation) Potency->Final KF Water (KF) KF->Potency ROI Residue on Ignition ROI->Potency RS Residual Solvents RS->Potency

Caption: Workflow for qualifying a non-compendial reference standard using the Mass Balance approach.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122163545 (Related Piperazine Derivatives). PubChem.[3] Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Fluphenazine Dihydrochloride: Impurity Profiling Guidelines. EDQM. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Handling Guide: 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol [1][2][3]

Part 1: Risk Assessment & Hazard Identification

Chemical Identity & Classification

  • Chemical Name: 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol[1][3]

  • Synonyms: 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperazine; Unsymmetrical Piperazine Diol.[1][3]

  • Structural Class: Piperazine Alkanol Derivative.[1][3]

  • CAS Number (Analog): While this specific isomer lacks a widely publicized CAS, its safety profile is derived from close structural analogs: 1,4-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3) and 1-(2-Hydroxyethyl)piperazine (CAS 103-76-4).[1][3]

Hazard Profile (Derived) As a piperazine derivative with two hydroxyl-alkyl groups, this compound exhibits properties of both an amine and an alcohol.[1][3] While the di-substitution often reduces volatility and corrosivity compared to mono-substituted piperazines, it retains significant alkalinity.[1][3]

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation 1B / 2 Danger Causes severe skin burns and eye damage (Conservative classification).[1][3]
Eye Damage/Irritation 1 Danger Causes serious eye damage.[1][3][4][5][6]
Sensitization (Skin) 1 Warning May cause an allergic skin reaction (Common in piperazines).[1][3]
STOT - Single Exposure 3 Warning May cause respiratory irritation.[1][3]

Critical Reactivity Data

  • Alkalinity: Aqueous solutions are basic (pH > 10).[1][3]

  • Incompatibilities: Violently reactive with strong oxidizers, acid chlorides, and anhydrides.[1][3] Exothermic neutralization with strong acids.[1][3]

  • Hygroscopicity: Highly hygroscopic; absorbs moisture from air, altering concentration and viscosity.[1][3]

Part 2: Personal Protective Equipment (PPE) Selection

The following PPE standards are non-negotiable for handling this substance in a research setting. The selection prioritizes protection against alkaline chemical burns and sensitization.[1][3]

PPE Specification Table
ComponentStandard / MaterialSpecification & Rationale
Hand Protection Nitrile (High Grade) Primary: Nitrile (0.11 mm minimum).Secondary (Immersion): Butyl Rubber or Neoprene (0.3 mm).Rationale:[1][3] Piperazines can permeate latex.[1][3] Nitrile offers excellent degradation resistance to amines.[1][3]
Eye/Face Protection ANSI Z87.1+ Standard: Chemical Splash Goggles (Indirect Vent).High Volume (>50mL): Add Face Shield (8-inch polycarbonate).Rationale:[1][3] Alkaline burns to the cornea are often irreversible; standard safety glasses are insufficient for liquid handling.[1][3]
Body Protection Lab Coat / Apron Standard: 100% Cotton or Poly-Cotton Lab Coat (Buttoned).High Risk: Chemical-resistant apron (Rubber/PVC) or Tyvek® coveralls.Rationale:[1][3] Protects street clothes from splashes; cotton minimizes static discharge.[1][3]
Respiratory NIOSH N95 / P100 Solid/Dust: N95 Particulate Respirator.Aerosol/Mist: Half-face respirator with Organic Vapor/P100 cartridges.Rationale:[1][3] Piperazine vapors/mists are potent respiratory sensitizers.[1][3]

Part 3: Operational Handling Protocol

Objective: Safely dispense and react 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol while maintaining chemical integrity and operator safety.

Step-by-Step Methodology

1. Pre-Operational Setup

  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.[1][3]

  • Decontamination Station: Verify eyewash station and safety shower are within 10 seconds of the workspace.[1][3]

  • Vessel Preparation: Use borosilicate glass (Pyrex/Duran) or stainless steel.[1][3] Avoid aluminum or copper/brass fittings, which may corrode.[1][3]

2. Dispensing (Viscous Liquid/Low-Melting Solid) [1][3]

  • Note: This substance is likely a viscous liquid or a solid that melts near room temperature.[1][3]

  • If Solid:

    • Use a spark-proof spatula to break up clumps.[1][3]

    • Weigh inside the fume hood to prevent dust inhalation.[1][3]

  • If Viscous Liquid:

    • Do not pour directly from a large drum. Use a wide-bore pipette or a chemically resistant syringe (glass/polypropylene).[1][3]

    • Warming: If viscosity is too high, gently warm the container in a water bath (max 40°C) to facilitate flow.[1][3] Do not use open flame.

3. Reaction & Synthesis Integration

  • Addition Rate: Add the piperazine derivative slowly to acidic solutions. The neutralization is exothermic and can cause splashing.[1][3]

  • Inert Atmosphere: For high-purity applications, blanket the reaction vessel with Nitrogen or Argon to prevent oxidation and moisture absorption.[1][3]

4. Post-Usage Cleanup

  • Wipe Down: Immediately wipe spills with a dry absorbent pad, then follow with a water-dampened cloth.[1][3]

  • Equipment Cleaning: Rinse glassware with dilute acetic acid (5%) or citric acid to neutralize residues, followed by copious water and ethanol.[1][3]

Part 4: Emergency Response & Disposal

Spill Response Workflow

Minor Spill (< 100 mL):

  • Isolate: Alert nearby personnel.

  • Neutralize: Apply a weak acid neutralizer (e.g., Citric Acid powder or dilute Acetic Acid) until pH is neutral (pH 6-8).[1][3]

  • Absorb: Use vermiculite, dry sand, or commercial amine-specific absorbent pads.[1][3]

  • Collect: Scoop into a hazardous waste bag labeled "Alkaline Organic Waste."

Major Spill (> 100 mL):

  • Evacuate: Clear the area immediately.

  • Ventilate: Maximize fume hood exhaust if safe to do so.[1][3]

  • Contact: Call EHS / Emergency Response Team.[1][3] Do not attempt cleanup without SCBA if vapors are strong.[1][3]

Disposal Protocol
  • Waste Stream: Classify as "Organic Base / Amine Waste" .[1][3]

  • Segregation: NEVER mix with acidic waste streams (risk of heat/explosion) or oxidizing waste (risk of fire).[1][3]

  • Container: Store in HDPE or glass containers with vented caps if possible (to prevent pressure buildup from off-gassing).

Visualization: Safety Decision Matrix

PPE_Decision_Matrix Start Start: Handling 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol State_Check Determine Physical State Start->State_Check Liquid Liquid / Viscous State_Check->Liquid Solid Solid / Powder State_Check->Solid Volume_Check Volume > 50 mL? Liquid->Volume_Check Dust_Risk Dust Generation Likely? Solid->Dust_Risk Standard_PPE Standard PPE: Nitrile Gloves + Lab Coat + Goggles Volume_Check->Standard_PPE No High_PPE Enhanced PPE: Double Nitrile + Face Shield + Apron Volume_Check->High_PPE Yes Dust_Risk->Standard_PPE No Resp_PPE Respiratory PPE: Add N95 or P100 Respirator Dust_Risk->Resp_PPE Yes

Figure 1: Decision matrix for selecting appropriate Personal Protective Equipment based on physical state and quantity.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][3] PubChem Compound Summary for CID 85255, HEPPS (Analog). PubChem.[1][3][7][8] [Link]1][3]

  • Thermo Fisher Scientific. (2024).[1][3] Safety Data Sheet: 1,4-Bis(2-hydroxyethyl)piperazine. Fisher Scientific.[1][3][4] ][3]">https://www.fishersci.com[1][3]

  • Sigma-Aldrich. (2024).[1][3] Product Specification and SDS: 1-(2-Hydroxyethyl)piperazine. Merck KGaA.[1][3] ][3]">https://www.sigmaaldrich.com[1][3]

  • European Chemicals Agency (ECHA). (2025).[1][3] Registration Dossier: Piperazine derivatives and sensitization hazards. ECHA.[1][3] ][3]">https://echa.europa.eu[1][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.